1,2-Dichlorohexane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,2-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXSKJYCSWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870943 | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-92-7 | |
| Record name | 1,2-Dichlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-dichlorohexane chemical properties and CAS number
An In-depth Technical Guide to the Chemical Properties and Analysis of 1,2-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and for the development of analytical methods.
Table 1: General Chemical Properties of this compound
| Property | Value |
| CAS Number | 2162-92-7[1][2][3][4] |
| Molecular Formula | C₆H₁₂Cl₂[1][2][3][5][6] |
| Molecular Weight | 155.07 g/mol [2] |
| IUPAC Name | This compound[3] |
| Synonyms | Hexane, 1,2-dichloro-[1][3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 173 °C[1] |
| Melting Point | -48.02 °C (estimate)[1] |
| Density | 1.080 g/cm³ at 20 °C[1] |
| Flash Point | 56.6 °C[1] |
| Refractive Index | 1.437[1] |
| Solubility | Insoluble in water (predicted) |
| logP (Octanol/Water Partition Coefficient) | 3.3[5] |
Experimental Protocols
The following sections provide detailed experimental methodologies. As specific protocols for this compound were not found in the available literature, representative procedures for the synthesis of a closely related compound (cis-1,2-dichlorocyclohexane) and the analysis of a similar compound (1,2-dichloroethane) are presented. These protocols illustrate the key techniques and principles applicable to the study of this compound.
Exemplary Synthesis Protocol: Preparation of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide
This protocol describes the synthesis of a cyclic analogue of this compound and is adapted from a procedure in Organic Syntheses.[1][7] A similar approach could be envisioned for the synthesis of this compound starting from 1,2-epoxyhexane.
Materials:
-
Triphenylphosphine
-
Anhydrous benzene
-
Chlorine gas
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether (30-60 °C)
-
5% aqueous sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
1 L three-necked flask
-
Gas inlet tube
-
Mechanical stirrer
-
Condenser with a drying tube
-
Ice bath
-
Heating mantle
-
Addition funnel
-
Rotary evaporator
-
Vigreux column for distillation
Procedure:
-
Preparation of Dichlorotriphenylphosphorane: In a 1 L three-necked flask equipped with a mechanical stirrer, gas inlet, and a condenser with a drying tube, a solution of 95 g (0.36 mol) of triphenylphosphine in 500 mL of anhydrous benzene is prepared.[1][7] The flask is cooled in an ice bath, and while stirring, chlorine gas is introduced through the gas inlet tube.[1][7] The flow of chlorine is stopped when the mixture develops a persistent lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.[1][7]
-
Reaction with Epoxide: The gas inlet is replaced with an addition funnel. A solution of 24.5 g (0.250 mol) of 1,2-epoxycyclohexane in 50 mL of benzene is added dropwise over approximately 20 minutes.[1][7]
-
Reflux and Work-up: The ice bath is replaced with a heating mantle, and the reaction mixture is stirred and refluxed for 4 hours.[1][7] After cooling, the excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 mL of methanol.[1][7]
-
Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator.[1][7] The residue is triturated with 300 mL of petroleum ether (30-60 °C) to precipitate triphenylphosphine oxide, which is then removed by filtration.[1][7] The filtrate is washed with 250 mL portions of 5% aqueous sodium bisulfite and then with water.[1][7] The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[1][7] The crude product is then purified by distillation through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane.[1][7]
Safety Precautions:
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Chlorine gas is highly toxic and corrosive; this procedure should be performed in a well-ventilated fume hood.
Exemplary Analytical Protocol: Determination of Dichloroalkanes by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of volatile chlorinated hydrocarbons like this compound, based on a method for the determination of 1,2-dichloroethane.[8][9]
Instrumentation:
-
Gas chromatograph (GC) with a mass spectrometer (MS) detector
-
Capillary column suitable for volatile organic compounds (e.g., DB-624)[10]
-
Headspace autosampler (for trace analysis from a matrix) or direct liquid injection
-
Helium carrier gas
Procedure:
-
Sample Preparation: For a pure sample, a dilute solution in a suitable solvent (e.g., hexane or methanol) is prepared. For trace analysis in a matrix (e.g., air), sampling is performed by drawing a defined volume of air through an adsorption tube.[8][9]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C, and held for 5 minutes. (This program should be optimized for this compound).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum of the peak is compared to a reference spectrum (e.g., from the NIST library) for confirmation.[4] Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentration.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationships between the core concepts associated with this compound.
Conclusion
This technical guide provides a detailed summary of the known chemical and physical properties of this compound, identified by its CAS number 2162-92-7. While specific, validated experimental protocols for the synthesis and analysis of this compound are not prevalent in the reviewed literature, this guide offers detailed, exemplary procedures for closely related compounds. These protocols serve as a strong starting point for researchers and scientists in drug development and other fields to develop their own specific methods for this compound. The provided data and workflows are intended to facilitate further research and application of this halogenated hydrocarbon.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. epa.gov [epa.gov]
- 4. Hexane, 1,2-dichloro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Dichloro-1-hexene | C6H10Cl2 | CID 57244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. series.publisso.de [series.publisso.de]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 1,2-dichlorohexane. Due to a prevalence of data on its cyclic analog, this guide will first elucidate the fundamental principles of stereochemistry using this compound as the primary subject and will draw comparisons to 1,2-dichlorocyclohexane where relevant to illustrate key concepts. This document details the structural isomers, stereochemical assignments, and physicochemical properties of this compound stereoisomers. It also outlines general experimental protocols for their synthesis and separation.
Introduction to Stereoisomerism in this compound
This compound is an acyclic halogenated hydrocarbon with the molecular formula C₆H₁₂Cl₂. The presence of two chlorine atoms on adjacent carbons (C1 and C2) gives rise to two chiral centers. Consequently, this compound can exist as four distinct stereoisomers.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with significant implications in pharmacology and materials science.[1] Molecules with a single chiral center exist as a pair of enantiomers.[1] For molecules with multiple chiral centers, such as this compound, both enantiomeric and diastereomeric relationships are possible.
Stereoisomers of this compound
With two chiral centers at the C1 and C2 positions, this compound has a total of 2² = 4 stereoisomers. These can be categorized into two pairs of enantiomers.
-
(1R, 2R)-1,2-dichlorohexane and (1S, 2S)-1,2-dichlorohexane : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.
-
(1R, 2S)-1,2-dichlorohexane and (1S, 2R)-1,2-dichlorohexane : This is the second pair of enantiomers.
The relationship between a member of the first pair and a member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.
In contrast, the cyclic analog, 1,2-dichlorocyclohexane, also has two chiral centers, leading to three stereoisomers: a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S)).[2][3] The cis isomer of 1,2-dichlorocyclohexane is achiral overall due to a plane of symmetry, making it a meso compound.[2] This is a key difference from the acyclic this compound, where the (1R,2S) and (1S,2R) isomers are chiral and form an enantiomeric pair.
The stereochemical relationships of this compound stereoisomers are depicted in the following diagram:
Physicochemical Properties
The following table summarizes the available and estimated physicochemical data for this compound. Note that much of the specific data for individual stereoisomers is computed.
| Property | This compound (Isomeric Mixture) | (2R)-1,2-dichlorohexane (Computed) |
| Molecular Formula | C₆H₁₂Cl₂ | C₆H₁₂Cl₂[4] |
| Molecular Weight | 155.07 g/mol [5] | 155.06 g/mol [4] |
| Boiling Point | --- | --- |
| Melting Point | --- | --- |
| Density | --- | --- |
| Water Solubility | Insoluble[5] | --- |
| XLogP3-AA | --- | 3.3[4] |
| Hydrogen Bond Donor Count | --- | 0[4] |
| Hydrogen Bond Acceptor Count | --- | 0[4] |
| Rotatable Bond Count | --- | 4[4] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 1,2-dichloroalkanes involves the chlorination of an alkene or the ring-opening of an epoxide.
Method 1: Chlorination of 1-Hexene
A mild and efficient protocol for the dichlorination of alkenes can be achieved using ammonium chloride (NH₄Cl) and Oxone in an appropriate solvent at room temperature.[6]
-
Materials: 1-hexene, NH₄Cl, Oxone, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 1-hexene in DCM, add NH₄Cl and Oxone.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound as a mixture of stereoisomers.
-
Method 2: Ring-Opening of 1,2-Epoxyhexane
A stereospecific 1,2-dichlorination of epoxides can be achieved using a triphenylphosphine oxide-catalyzed reaction with oxalyl chloride.[6] This reaction proceeds with inversion of configuration at the chiral centers.
-
Materials: 1,2-epoxyhexane, Triphenylphosphine oxide (catalyst), Oxalyl chloride, Anhydrous solvent (e.g., DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1,2-epoxyhexane and a catalytic amount of triphenylphosphine oxide in an anhydrous solvent, add oxalyl chloride dropwise at a controlled temperature.
-
Stir the reaction mixture until the epoxide is consumed, as monitored by TLC.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or chromatography.
-
Separation of Stereoisomers
The separation of the stereoisomers of this compound can be achieved using chiral chromatography.
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.[7]
-
Stationary Phase: The choice of a chiral stationary phase (CSP) is crucial for effective separation. The selection is often empirical and based on the structural features of the analyte.[7]
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used to elute the stereoisomers.
-
Detection: A UV detector is commonly used for the detection of the separated isomers.
The following diagram illustrates a general workflow for the synthesis and separation of this compound stereoisomers.
Conclusion
This compound possesses two chiral centers, giving rise to four stereoisomers that exist as two enantiomeric pairs. The stereochemical outcome of its synthesis is dependent on the chosen reaction pathway. While detailed experimental data on the individual stereoisomers is sparse, their properties and behavior can be understood through the fundamental principles of stereochemistry. The separation and characterization of these isomers are achievable through techniques such as chiral chromatography. This guide provides a foundational understanding for researchers and professionals working with chiral molecules in various scientific and developmental capacities.
References
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. (2R)-1,2-dichlorohexane | C6H12Cl2 | CID 92171160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Dichloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Synthesis and Structural Characterization of 1,2-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1,2-dichlorohexane, a key intermediate in various organic syntheses. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the electrophilic addition of chlorine to 1-hexene.[1][2] This reaction proceeds via a cyclic chloronium ion intermediate, leading to the formation of the vicinal dichloride.
Reaction Scheme
References
Spectroscopic Profile of 1,2-Dichlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 1,2-dichlorohexane. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic identification.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) (Estimated) | Multiplicity | Integration |
| H-1 (Cl-CH H-C(Cl)) | ~3.8 - 4.0 | dd | 1H |
| H-1' (Cl-CHH -C(Cl)) | ~3.6 - 3.8 | dd | 1H |
| H-2 (Cl-CH₂-CH (Cl)) | ~4.0 - 4.2 | m | 1H |
| H-3 (-CH ₂-CH(Cl)-) | ~1.8 - 2.0 | m | 2H |
| H-4, H-5 (-CH ₂-CH ₂-) | ~1.3 - 1.6 | m | 4H |
| H-6 (-CH ₃) | ~0.9 - 1.0 | t | 3H |
Note: These are estimated values based on the analysis of similar chlorinated alkanes. The protons on C-1 are diastereotopic and thus have different chemical shifts.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) (Estimated) |
| C-1 (-C H₂Cl) | ~50 - 55 |
| C-2 (-C HCl-) | ~65 - 70 |
| C-3 (-C H₂-) | ~30 - 35 |
| C-4 (-C H₂-) | ~25 - 30 |
| C-5 (-C H₂-) | ~22 - 27 |
| C-6 (-C H₃) | ~13 - 15 |
Note: These are estimated values. The presence of two electron-withdrawing chlorine atoms significantly deshields the adjacent carbon atoms (C-1 and C-2).
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
| 750-650 | Strong | C-Cl stretch |
Data sourced from the NIST WebBook.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154/156/158 | Low | [C₆H₁₂Cl₂]⁺ (Molecular Ion) |
| 119/121 | Medium | [C₆H₁₂Cl]⁺ |
| 91 | High | [C₄H₅Cl]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
Data sourced from the NIST WebBook.[1] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Prepare a solution of approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of neat this compound onto the center of the ATR crystal or one of the salt plates.
-
If using salt plates, place the second plate on top and gently press to form a thin liquid film.
-
Mount the sample holder in the spectrometer.
Data Acquisition:
-
Collect a background spectrum of the empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
GC-MS Parameters:
-
Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) into the GC inlet.
-
GC Column: A non-polar capillary column is suitable for separating haloalkanes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight (e.g., 200).
-
Ion Source Temperature: Typically maintained around 200-250 °C.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Logical workflow for the identification of this compound using MS, IR, and NMR.
References
Thermodynamic Landscape of 1,2-Dichlorohexane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the thermodynamic properties of 1,2-dichlorohexane isomers. In the fields of chemical research and drug development, a thorough understanding of a molecule's thermodynamic stability, including the energetic differences between its various stereoisomers and conformers, is crucial for predicting its behavior in chemical reactions and biological systems. While comprehensive experimental data for this compound isomers are limited, this guide synthesizes available information, draws parallels from analogous compounds, and outlines the experimental and computational methodologies used to determine these critical parameters.
Introduction to Stereoisomerism and Conformational Analysis of this compound
This compound is a halogenated alkane with two stereocenters, giving rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. Furthermore, the relationship between the (1R,2R) and (1R,2S) isomers is diastereomeric.
Beyond stereoisomerism, rotation around the C1-C2 carbon-carbon single bond leads to the existence of conformational isomers, or conformers. The relative stability of these conformers is dictated by a balance of steric and electronic effects. The primary conformers of interest are the anti and gauche forms, which describe the dihedral angle between the two chlorine atoms. In the anti conformation, the chlorine atoms are positioned 180° apart, minimizing steric hindrance. In the gauche conformations, the chlorine atoms are approximately 60° apart, which can lead to steric repulsion but also potentially favorable electronic interactions.
Quantitative Thermodynamic Data
Direct experimental thermodynamic data for the individual isomers of this compound are scarce in publicly available literature. However, calculated values for some properties are available and can serve as useful estimates.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -26.66 | kJ/mol | Joback Calculated Property[1] |
Note: The specific isomer for this calculated value is not specified.
To provide context for the expected thermodynamic differences between the conformers of this compound, it is instructive to examine data from the well-studied, analogous molecule, 1,2-dichloroethane.
Table 2: Conformational Energy Differences in 1,2-Dichloroethane
| Conformer Transition | Energy Difference (kcal/mol) | Phase |
| gauche → anti | -1.20 | Ideal Gas[2] |
| gauche → anti | -0.57 | Aqueous Solution[2] |
In the gas phase, the anti conformer of 1,2-dichloroethane is more stable than the gauche conformer.[2] However, in more polar solvents, the stability can shift, with the more polar gauche conformer being favored.[2] A similar trend is expected for this compound, where the long alkyl chain may also influence the conformational equilibrium.
Conformational Isomers of this compound
The relationship between the anti and gauche conformers of a generic 1,2-dichloroalkane can be visualized as an equilibrium. The relative populations of these conformers determine the overall thermodynamic properties of a sample.
Caption: Conformational equilibrium of this compound.
Experimental Protocols for Determining Thermodynamic Properties
Solution Calorimetry
Solution calorimetry is a powerful technique for determining the enthalpy of formation of compounds that are not easily combustible or for which direct combustion calorimetry is otherwise challenging. The method involves measuring the heat of solution of the target compound and its constituent elements (in their standard states) in a suitable solvent.
Key Steps in Solution Calorimetry:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical heating.
-
Measurement of Enthalpy of Solution:
-
A precisely weighed sample of the this compound isomer is dissolved in a suitable solvent (e.g., n-heptane) within the calorimeter.
-
The temperature change of the solution is carefully measured.
-
The enthalpy of solution is calculated from the temperature change and the heat capacity of the calorimeter and its contents.
-
-
Measurement of Enthalpy of Reaction of Constituent Elements: The enthalpies of reaction of the constituent elements (carbon as graphite, hydrogen as H₂ gas, and chlorine as Cl₂ gas) to form a product soluble in the chosen solvent are measured. In practice, this is often achieved through a series of well-defined reactions.
-
Hess's Law Calculation: The enthalpy of formation is calculated by applying Hess's Law to the measured enthalpies of solution and reaction.
The following diagram illustrates the general workflow for this process.
Caption: Workflow for determining enthalpy of formation via solution calorimetry.
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of this compound isomers.[3] Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:
-
Optimize Geometries: Determine the lowest energy structures of the different conformers.
-
Calculate Energies: Compute the electronic energies of these conformers to determine their relative stabilities.
-
Frequency Analysis: Calculate vibrational frequencies, which are then used to determine zero-point vibrational energies, thermal corrections, and entropies.
These calculations can yield reliable estimates for the enthalpy of formation, Gibbs free energy of formation, and entropy of the various isomers.
Relevance in Drug Development and Research
The thermodynamic properties of molecules like this compound isomers are of fundamental importance in several areas of research and development:
-
Reaction Prediction: Knowledge of the relative stabilities of isomers is essential for predicting the product distribution of chemical reactions.
-
Solvent Effects: The polarity and conformational flexibility of these molecules influence their behavior as solvents and their interactions with solutes.
-
Biological Interactions: In drug development, the conformation of a molecule can significantly impact its ability to bind to a biological target. The thermodynamic cost of adopting a specific "bioactive" conformation is a key factor in binding affinity.
-
Toxicology: The different isomers of a compound can exhibit varying toxicological profiles, which may be related to their reactivity and metabolic pathways, both of which are influenced by their thermodynamic properties.
Conclusion
While a complete experimental dataset for the thermodynamic properties of this compound isomers is not currently available, a strong understanding of their likely behavior can be inferred from the principles of conformational analysis and data from analogous molecules. The interplay of steric and electronic effects will govern the relative stabilities of the anti and gauche conformers, with solvent polarity expected to play a significant role. For precise, quantitative data, further experimental work using techniques such as solution calorimetry, coupled with high-level computational studies, is necessary. Such data would be invaluable for researchers and scientists working with these compounds in a variety of applications, from fundamental chemical research to the development of new pharmaceuticals.
References
Solubility of 1,2-dichlorohexane in organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Dichlorohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a halogenated alkane. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or in formulation development. This document outlines its theoretical solubility profile, presents key physical properties, and details a standard experimental protocol for quantitative solubility determination.
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant for predicting the solubility of this compound.[1][2] As a non-polar molecule, it is expected to be readily soluble in other non-polar or weakly polar organic solvents. Its structure, a six-carbon chain with two chlorine atoms, results in weak intermolecular forces (London dispersion forces).
Based on the behavior of similar chlorinated hydrocarbons, such as 1,2-dichlorocyclohexane and 1,2-dichlorobenzene, this compound is anticipated to be miscible with a wide range of common organic solvents.[1][3][4] Conversely, it is expected to have very limited solubility in highly polar solvents like water.
Quantitative Data Summary
While specific, experimentally-derived quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, its fundamental physical properties provide a basis for its behavior.
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂Cl₂ | [5] |
| Molecular Weight | 155.06 g/mol | [5] |
| IUPAC Name | This compound |
| CAS Number | 2162-92-7 |[5] |
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents This table is based on theoretical principles ("like dissolves like") and data from analogous compounds.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-Polar | Miscible | Similar non-polar hydrocarbon structures. |
| Toluene | Non-Polar | Miscible | Aromatic hydrocarbon, effective non-polar solvent.[3] |
| Diethyl Ether | Weakly Polar | Miscible | Low polarity allows for mixing with non-polar compounds. |
| Dichloromethane | Polar Aprotic | Miscible | Chlorinated solvent, likely to be miscible. |
| Acetone | Polar Aprotic | Soluble / Miscible | Readily dissolves many non-polar compounds.[1] |
| Ethanol | Polar Protic | Soluble | The alkyl chain allows for some miscibility with non-polar compounds.[1] |
| Methanol | Polar Protic | Moderately Soluble | Higher polarity may limit miscibility compared to ethanol. |
| Water | Polar Protic | Insoluble | High polarity and hydrogen bonding of water prevent mixing.[3] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental method is required. The analytical shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.[6][7]
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature and pressure.
Materials and Reagents:
-
Solute: High-purity this compound (>99%)
-
Solvent: High-purity organic solvent of choice (e.g., HPLC grade)
-
Apparatus:
-
Analytical balance
-
Thermostatically controlled orbital shaker or water bath
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)
-
Calibrated positive displacement pipettes or syringes
-
Centrifuge
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like FID or Mass Spectrometer)
-
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed flask. The presence of a distinct, separate phase of the solute is necessary to ensure saturation is achieved.[7]
-
Equilibration: Place the sealed flask in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, thereby verifying the attainment of equilibrium.[8]
-
Phase Separation: After equilibration, cease agitation and allow the flask to rest at the constant temperature for several hours to allow the undissolved solute to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample at a controlled temperature.[8]
-
Sampling: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer). This must be done without disturbing the undissolved solute layer.
-
Quantification: Accurately dilute the aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units of g/100 mL, mol/L, or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 10498-35-8: cis-1,2-Dichlorocyclohexane | CymitQuimica [cymitquimica.com]
- 5. Hexane, 1,2-dichloro- | C6H12Cl2 | CID 16550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
Health and Safety Data for 1,2-Dichlorohexane Exposure: A Technical Guide
Disclaimer: Detailed toxicological data for 1,2-dichlorohexane is limited in publicly available literature. This guide provides available hazard information for this compound and supplements it with data from structurally related compounds, such as other short-chain chlorinated alkanes and halogenated hydrocarbons, to offer a comprehensive overview of potential health and safety concerns. The information presented for related compounds should be considered as indicative of potential hazards and not as a direct substitute for data on this compound.
Executive Summary
This technical guide provides a summary of the known health and safety data for this compound. Due to the scarcity of specific toxicological studies on this compound, this document also includes information on the broader categories of short-chain chlorinated alkanes and halogenated hydrocarbons to provide a contextual understanding of potential hazards. This guide is intended for researchers, scientists, and drug development professionals to support risk assessment and the implementation of appropriate safety protocols.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Toxicological Data
Note: The following table presents data for related compounds and should be used for comparative purposes only.
| Compound/Class | Test | Route | Species | Value | Reference |
| Short-Chain Chlorinated Paraffins (C10-13) | LD50 | Oral | Rat | >4 g/kg | [1] |
| n-Hexane | PEL (OSHA) | Inhalation | Human | 500 ppm (8-hour TWA) | [2] |
| n-Hexane | REL (NIOSH) | Inhalation | Human | 50 ppm (10-hour TWA) | [2] |
Health Effects
Exposure to halogenated hydrocarbons, including chlorinated alkanes like this compound, can lead to a range of health effects.[3]
Acute Effects:
-
Inhalation: May cause respiratory tract irritation, dizziness, headache, and nausea.[4] High concentrations can lead to central nervous system (CNS) depression.[4]
-
Dermal Contact: Causes skin irritation.[5] Prolonged contact may lead to dermatitis.
-
Eye Contact: Causes serious eye damage.[5]
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
Chronic Effects:
-
Chronic exposure to some chlorinated solvents has been associated with damage to the liver, kidneys, and central nervous system.[5]
-
Long-term exposure to n-hexane, a related compound, is associated with polyneuropathy.[4]
Experimental Protocols
Detailed experimental protocols for toxicity testing of this compound are not available. However, standardized protocols for acute toxicity testing of chemical substances are well-established and would likely be followed.
Acute Oral Toxicity (General Protocol - OECD Guideline 423)
The acute toxic class method is a sequential testing procedure to estimate the acute oral toxicity.
-
Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy adults of a single sex (usually females, as they are often slightly more sensitive).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle. Dosing starts with a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: A group of three animals is used for each step. The outcome of the first group determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is seen, a higher dose is used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[6]
Acute Dermal Toxicity (General Protocol - OECD Guideline 402)
This test assesses the potential for systemic toxicity after a single dermal exposure.
-
Test Animals: Rats, rabbits, or guinea pigs are commonly used.
-
Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.
-
Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.
-
Exposure: The exposure duration is typically 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for 14 days for signs of toxicity and mortality.[6]
Mechanism of Action and Signaling Pathways
The specific mechanism of toxicity for this compound has not been elucidated. However, the toxicity of many halogenated hydrocarbons is linked to their metabolism, which can generate reactive intermediates.
A general proposed mechanism involves the following steps:
-
Absorption and Distribution: Halogenated hydrocarbons are typically well-absorbed through inhalation, ingestion, and dermal contact and distribute to tissues with high-fat content, such as the brain and adipose tissue.[7]
-
Metabolism: Metabolism primarily occurs in the liver via cytochrome P450 enzymes.[7] This can lead to the formation of reactive metabolites, such as free radicals.[7]
-
Cellular Damage: These reactive metabolites can bind to cellular macromolecules like proteins, lipids, and DNA, leading to oxidative stress, lipid peroxidation, and disruption of cellular function.[7] This can result in cell death and tissue damage, particularly in the liver and kidneys.[7]
Below is a generalized diagram illustrating a potential toxicity pathway for halogenated hydrocarbons.
Caption: Generalized toxicity pathway for halogenated hydrocarbons.
Conclusion
While specific toxicological data for this compound is sparse, the available GHS classification indicates that it is a hazardous substance requiring careful handling. Based on data from related chlorinated alkanes and halogenated hydrocarbons, exposure to this compound may pose risks of acute toxicity through various routes and may have the potential for chronic health effects with prolonged exposure. Professionals working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and preventing environmental release. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.
References
- 1. greenspec.co.uk [greenspec.co.uk]
- 2. nj.gov [nj.gov]
- 3. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. ecolink.com [ecolink.com]
- 6. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
The Environmental Odyssey of 1,2-Dichlorohexane: A Technical Guide to its Fate and Degradation
A notable scarcity of direct experimental data on the environmental fate and degradation of 1,2-dichlorohexane necessitates an inferential approach, drawing upon the extensive research conducted on analogous short- and long-chain chlorinated alkanes. This technical guide provides a comprehensive overview of the predicted environmental behavior of this compound, detailing its physicochemical properties, probable transport mechanisms, and potential abiotic and biotic degradation pathways. Methodologies for assessing the environmental fate of chlorinated hydrocarbons are also presented to guide future research.
Physicochemical Properties and Environmental Distribution
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its partitioning and transport in the environment. While comprehensive experimental data are limited, available information and estimations are summarized in Table 1. With a molecular weight of 155.07 g/mol , it is a volatile organic compound (VOC). Its predicted low water solubility and moderate octanol-water partition coefficient (Log Kow) suggest a tendency to partition from the aqueous phase to organic matter in soil and sediment.
Once released into the environment, this compound is expected to be distributed across air, water, and soil compartments. Due to its volatility, a significant fraction is likely to volatilize into the atmosphere. In aqueous systems, it will undergo volatilization and adsorption to suspended solids and sediments. In soil, its fate will be governed by a combination of volatilization from the soil surface, leaching into groundwater, and adsorption to soil organic carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | |
| Molecular Weight | 155.07 g/mol | |
| Boiling Point | 175.06 °C (estimated) | [1] |
| Melting Point | -48.02 °C (estimated) | [1] |
| Density | 1.024 g/cm³ (estimated) | [1] |
| Water Solubility | Insoluble | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | ~3.0 (estimated for similar compounds) | |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | Data not available |
Intermedia Environmental Transport of this compound
The movement of this compound between different environmental compartments is a key aspect of its overall fate. The following diagram illustrates the principal transport pathways.
Abiotic Degradation Pathways
Abiotic degradation processes, which are chemical reactions that do not involve microorganisms, are likely to contribute to the transformation of this compound in the environment. The primary abiotic pathways are expected to be hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the substitution of a chlorine atom with a hydroxyl group. For chlorinated alkanes, the rate of hydrolysis is generally slow under neutral pH conditions but can be enhanced in the presence of certain minerals or at elevated temperatures.[2] The reaction would proceed via nucleophilic substitution, potentially forming chloro- and dichlorohexanols.
Photolysis
In the atmosphere, this compound is susceptible to degradation by photochemically produced hydroxyl radicals (•OH). This is a primary degradation pathway for many volatile organic compounds in the troposphere. The reaction initiates with the abstraction of a hydrogen atom from the hexane chain, leading to a series of oxidation reactions that ultimately can result in mineralization to CO₂, H₂O, and HCl. The atmospheric half-life will depend on the concentration of hydroxyl radicals and climatic conditions. Direct photolysis by sunlight in water or on soil surfaces is expected to be a minor degradation pathway.
The following diagram depicts a generalized and hypothetical abiotic degradation pathway for this compound.
Biotic Degradation Pathways
Microbial degradation is a critical process in the environmental attenuation of many organic pollutants. Based on studies of other chlorinated alkanes, this compound is likely susceptible to both aerobic and anaerobic biodegradation.[3]
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize chlorinated alkanes as a carbon source. The initial step in the aerobic degradation of chlorinated alkanes often involves an oxygenase enzyme that incorporates one or both atoms of molecular oxygen into the substrate. For this compound, this could lead to the formation of chlorinated alcohols, aldehydes, and carboxylic acids, which can then enter central metabolic pathways. Complete mineralization to CO₂, H₂O, and chloride ions is possible. Studies on other chlorinated alkanes have shown that terminal chlorination is more readily degraded than vicinal (adjacent) chlorination, which might impact the degradation rate of this compound.[3]
Anaerobic Biodegradation
In the absence of oxygen, anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process called reductive dechlorination. For this compound, this would involve the sequential removal of chlorine atoms, with electrons being supplied by an appropriate electron donor (e.g., hydrogen, simple organic acids). This process can lead to the formation of less chlorinated hexanes and eventually hexane. Dichloroelimination, where two adjacent chlorine atoms are removed to form an alkene, is another possible anaerobic pathway.
The following diagram illustrates the potential biotic degradation pathways for this compound.
References
A Technical Guide to the Discovery and History of Chlorinated Hexanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and scientific significance of chlorinated hexanes, with a primary focus on the isomers of hexachlorocyclohexane (HCH). This class of organochlorine compounds, particularly the γ-isomer known as lindane, has a storied history, from its early synthesis to its widespread use as a potent insecticide and subsequent scrutiny due to its environmental persistence and toxicity. This document provides a comprehensive overview of the key scientific milestones, detailed experimental protocols for its synthesis and analysis, and an examination of its mechanism of action.
Discovery and Historical Milestones
The journey of chlorinated hexanes is intrinsically linked with the compound 1,2,3,4,5,6-hexachlorocyclohexane (HCH), erroneously sometimes referred to as benzene hexachloride (BHC).
-
1825-1852: The initial synthesis of HCH is credited to the renowned English scientist Michael Faraday, who first produced the compound in 1825 by reacting benzene with chlorine in the presence of sunlight.[1][2] Some sources also cite the year of synthesis as 1852.[3]
-
1912: The key insecticidal isomer, gamma-hexachlorocyclohexane (γ-HCH), was first isolated and described by the Dutch chemist Teunis van der Linden.[4] In his honor, the purified γ-isomer was named "lindane."
-
1940s: The potent insecticidal properties of the crude mixture of HCH isomers were discovered. This led to the patenting of HCH as a pesticide and the beginning of its large-scale industrial production after 1942.[1][2][3] Commercial production in the United States commenced in 1945 and saw a peak in the 1950s.[1]
-
Post-WWII Expansion: The use of both technical-grade HCH (a mixture of isomers) and purified lindane expanded globally for agricultural and public health applications, including treatment for lice and scabies.[2][4] An estimated 600,000 tonnes of lindane were produced globally between 1950 and 2000, with the vast majority applied in agriculture.[2]
-
Environmental Concerns and Regulation: The production of one ton of lindane generates approximately eight to nine tons of toxic waste isomers, primarily the more persistent and toxic α- and β-isomers.[2][3] Growing awareness of the environmental persistence, bioaccumulation, and toxicity of these waste isomers, and of lindane itself, led to increasing restrictions on their use starting in the 1970s.[1] By 2006, lindane use was banned in 52 countries and restricted in 33 others.[2]
While HCH is the most prominent chlorinated hexane, other compounds like monochloro- and dichlorocyclohexanes exist and are used primarily as chemical intermediates in synthesis. However, their historical and toxicological significance is minor compared to HCH.[5][6][7]
Physicochemical Properties of HCH Isomers
The different spatial arrangements of the chlorine atoms on the cyclohexane ring result in eight stereoisomers of HCH. The most significant of these are the α, β, γ, and δ isomers, which exhibit distinct physicochemical properties that influence their environmental fate and toxicity.
| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |
| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |
| Melting Point (°C) | 158 - 160 | 309 - 315 | 112.5 | 138 - 142 |
| Boiling Point (°C) | 288 | 60 (at 0.5 mmHg) | 323.4 | 60 (at 0.36 mmHg) |
| Water Solubility (mg/L at 25°C) | ~2 | ~0.2-5 | 7.3 | ~10-31.4 |
| Vapor Pressure (mmHg at 20-25°C) | 4.5 x 10⁻⁵ (25°C) | 3.6 x 10⁻⁷ (20°C) | 4.2 x 10⁻⁵ (20°C) | 3.5 x 10⁻⁵ (25°C) |
| Log Kow (Octanol-Water Partition Coefficient) | 3.8 | 3.78 | 3.72 | 4.14 |
| Henry's Law Constant (atm·m³/mol) | 6.86 x 10⁻⁶ | 4.5 x 10⁻⁷ | 3.5 x 10⁻⁶ | 2.1 x 10⁻⁷ |
(Data compiled from multiple sources)[8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocols
Synthesis of Technical-Grade Hexachlorocyclohexane
The industrial synthesis of HCH is achieved through the photochemical addition of chlorine to benzene. This free-radical chain reaction is typically initiated by ultraviolet (UV) light.
Principle: The aromaticity of the benzene ring is broken by the addition of chlorine atoms, resulting in a saturated cyclohexane ring with one chlorine and one hydrogen atom on each carbon.
Reaction: C₆H₆ + 3Cl₂ --(UV light)--> C₆H₆Cl₆
Typical Laboratory/Industrial Procedure:
-
Reaction Setup: A reaction vessel, often made of glass or another material transparent to UV light, is charged with benzene. The vessel is equipped with a gas inlet for chlorine, a stirrer, and a cooling system to maintain the reaction temperature.
-
Chlorination: Chlorine gas is bubbled through the benzene while the mixture is continuously stirred and exposed to a UV light source (e.g., a mercury-vapor lamp).[19]
-
Temperature Control: The reaction is exothermic, and the temperature is typically maintained between 15°C and 20°C to control the reaction rate and minimize the formation of substitution byproducts.[19]
-
Reaction Monitoring: The reaction is monitored by measuring the uptake of chlorine gas. The process is continued until the desired amount of chlorine has been absorbed.
-
Product Isolation: Upon completion, the unreacted benzene and any solvent may be removed by distillation. The resulting product is a solid mixture of HCH isomers, known as technical-grade HCH. The typical composition of technical-grade HCH is approximately 60-70% α-HCH, 5-12% β-HCH, 10-15% γ-HCH, 6-10% δ-HCH, and 3-4% of other isomers.[8]
Isolation of γ-Hexachlorocyclohexane (Lindane)
The insecticidally active γ-isomer is isolated from the technical-grade mixture through fractional crystallization, a process that exploits the differences in solubility of the various isomers in specific organic solvents.
Principle: The α- and β-isomers are less soluble in solvents like methanol or acetic acid compared to the γ- and δ-isomers. This difference in solubility allows for their separation.
Typical Laboratory/Industrial Procedure:
-
Dissolution: The technical-grade HCH mixture is dissolved in a suitable solvent, such as methanol, at an elevated temperature to ensure complete dissolution.
-
Cooling and Crystallization: The solution is then carefully cooled. As the temperature decreases, the less soluble α- and β-isomers will crystallize out of the solution first.
-
Filtration: The crystallized α- and β-isomers are removed by filtration.
-
Concentration and Second Crystallization: The filtrate, which is now enriched in the γ- and δ-isomers, is concentrated by evaporating some of the solvent. Upon further cooling, the γ-isomer (lindane) will crystallize. The crystals of the γ-isomer are often larger and more well-defined than those of the other isomers.
-
Purification: The crystallized lindane is collected by filtration and may be further purified by recrystallization to achieve a purity of over 99%.
Signaling Pathways and Mechanism of Action
The primary mechanism of toxicity for γ-HCH (lindane) in insects and mammals is its action as a neurotoxin. It primarily targets the central nervous system by interfering with the γ-aminobutyric acid (GABA) neurotransmitter system.
GABAA Receptor Antagonism: GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor (the GABAA receptor), it opens an integral chloride ion channel, leading to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Lindane acts as a non-competitive antagonist of the GABAA receptor. It binds to a site within the chloride channel pore, at or near the picrotoxin binding site.[2][20][21] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a loss of synaptic inhibition, leading to hyperexcitability of the central nervous system, which manifests as tremors, convulsions, and ultimately, at high doses, death.[20]
While the primary target is the GABAA receptor, some studies suggest that HCH isomers can also affect other signaling pathways, including glycine receptors and calcium homeostasis, although these are considered secondary mechanisms of toxicity.[21][22]
Experimental Workflow for Environmental Analysis
The detection and quantification of HCH isomers in environmental samples like soil and water are crucial for monitoring contamination and assessing risk. The standard analytical approach involves sample extraction followed by gas chromatography.
Workflow Overview:
-
Sample Collection: Representative samples of soil, sediment, or water are collected from the site of interest.
-
Sample Preparation & Extraction:
-
Water Samples: Typically involves liquid-liquid extraction (LLE) with a nonpolar solvent like hexane or dichloromethane, or solid-phase extraction (SPE) where the sample is passed through a cartridge that adsorbs the HCH isomers, which are then eluted with a solvent.[23][24]
-
Soil/Sediment Samples: Usually requires Soxhlet extraction or ultrasonic extraction with an organic solvent mixture (e.g., hexane/acetone) to remove the HCH isomers from the solid matrix.[24][25]
-
-
Cleanup and Concentration: The raw extract is often "cleaned up" to remove interfering compounds. This can involve techniques like gel permeation chromatography (GPC) or passing the extract through a column containing alumina, silica gel, or Florisil.[25] The cleaned extract is then concentrated to a small volume to increase the sensitivity of the analysis.
-
GC Analysis: The concentrated extract is injected into a gas chromatograph (GC).
-
Separation: The different HCH isomers are separated based on their boiling points and interaction with the stationary phase of the GC column (typically a capillary column like HP-5MS).
-
Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds and is excellent for quantification. A mass spectrometer (MS) provides definitive identification of the isomers based on their mass spectra.[23][25][26]
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Lindane - Wikipedia [en.wikipedia.org]
- 3. Hexachlorocyclohexane [sitem.herts.ac.uk]
- 4. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 6. 1,4-DICHLOROCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chm.pops.int [chm.pops.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 18. nist.gov [nist.gov]
- 19. Lindane [lindane.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. agriscigroup.us [agriscigroup.us]
- 22. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. akjournals.com [akjournals.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. nemi.gov [nemi.gov]
- 26. cromlab-instruments.es [cromlab-instruments.es]
Conformational analysis of cis and trans 1,2-dichlorohexane
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-1,2-Dichlorohexane
Introduction
Conformational analysis, the study of the three-dimensional shapes of molecules and their relative stabilities, is a cornerstone of modern organic chemistry and drug development. The spatial arrangement of atoms, or conformation, can profoundly influence a molecule's physical, chemical, and biological properties. Substituted cyclohexanes are classic models for conformational studies due to their well-defined chair and boat conformations. This technical guide provides a detailed examination of the conformational preferences of cis- and trans-1,2-dichlorohexane, isomers that present a fascinating interplay of steric, electronic, and solvent effects. Understanding these conformational landscapes is critical for researchers in medicinal chemistry and materials science, where molecular shape dictates function.
Conformational Analysis of trans-1,2-Dichlorohexane
The trans isomer of 1,2-dichlorocyclohexane can exist in two distinct chair conformations: a diequatorial (ee) form and a diaxial (aa) form. These two conformers are in equilibrium through a process known as ring-flipping.[1] The relative stability of these conformers is dictated by a balance of steric and electronic factors.
In the diequatorial conformer, both bulky chlorine atoms occupy the more spacious equatorial positions, minimizing steric strain.[2] Conversely, the diaxial conformer places both chlorine atoms in the sterically hindered axial positions, leading to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[2] Based on steric arguments alone, the diequatorial conformer would be expected to be significantly more stable.
However, electronic effects, specifically hyperconjugation, play a crucial role. In the diaxial conformation, the anti-periplanar arrangement of the two C-Cl bonds allows for favorable hyperconjugative interactions between the C-H bonding orbitals and the C-Cl antibonding (σ*) orbitals. This stereoelectronic effect can stabilize the diaxial form.[3] The balance between steric hindrance and electronic stabilization is sensitive to the solvent environment. In the vapor phase and non-polar solvents, the diequatorial form is generally favored. However, in more polar solvents, the diaxial conformer, which has a larger dipole moment, can be preferentially stabilized, shifting the equilibrium.[3]
Caption: Equilibrium between diequatorial and diaxial conformers of trans-1,2-dichlorohexane.
Quantitative Conformational Data for trans-1,2-Dichlorohexane
The energy difference between the diequatorial and diaxial conformers has been investigated using both experimental techniques like NMR spectroscopy and theoretical calculations.[3]
| Parameter | Diequatorial (ee) | Diaxial (aa) | Source |
| Relative Energy (ΔE, kcal/mol) | |||
| Vapor Phase | 0 | +0.95 | [3] |
| CCl4 | 0 | +0.36 | [3] |
| DMSO | +0.80 | 0 | [3] |
| Key Dihedral Angles | |||
| Cl-C1-C2-Cl | Gauche (~60°) | Anti (~180°) | [2] |
| H-C1-C2-H (axial-axial) | ~180° | ~60° | [4] |
| H-C1-C2-H (equatorial-equatorial) | ~60° | ~60° | [4] |
| H-C1-C2-H (axial-equatorial) | ~60° | ~60° | [4] |
Conformational Analysis of cis-1,2-Dichlorohexane
In cis-1,2-dichlorocyclohexane, the two chlorine atoms are on the same side of the ring. For a chair conformation, this arrangement necessitates that one chlorine atom occupies an axial position while the other is in an equatorial position (ae).[5] A ring flip of this conformer results in an equivalent axial-equatorial conformation, where the original axial chlorine becomes equatorial and vice-versa.
These two chair conformers are enantiomeric (non-superimposable mirror images) and interconvert rapidly at room temperature.[6] Because they are equal in energy, they exist in a 50:50 mixture.[6] This rapid interconversion means that cis-1,2-dichlorocyclohexane is a meso compound overall, as it is optically inactive despite containing chiral centers.[6] The steric environment of this isomer involves one gauche interaction between the two chlorine atoms and two 1,3-diaxial interactions between the axial chlorine and the axial hydrogens.
Caption: Ring-flip interconversion of the enantiomeric conformers of cis-1,2-dichlorohexane.
Quantitative Conformational Data for cis-1,2-Dichlorohexane
Due to the energetic equivalence of the two ring-flipped conformers, the primary data of interest relates to the steric strain within the single conformational type.
| Parameter | Axial-Equatorial (ae) | Source |
| Relative Energy | The two conformers are equal in energy. | [6] |
| Key Dihedral Angles | ||
| Cl-C1-C2-Cl | Gauche (~60°) | [7] |
| Steric Interactions | One gauche Cl/Cl interaction. Two Cl/H 1,3-diaxial interactions. | [8] |
Experimental and Computational Methodologies
The conformational analysis of 1,2-dichlorohexane isomers relies on a combination of experimental and computational techniques to determine the geometry and relative energies of the conformers.
Experimental Protocols: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria. The key experimental protocol involves:
-
Sample Preparation: The this compound isomer is dissolved in a suitable deuterated solvent (e.g., CCl4, DMSO-d6).
-
Data Acquisition: 1H NMR spectra are recorded on a high-field NMR spectrometer. The temperature is controlled to observe any changes in the equilibrium.
-
Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are measured from the spectra. These values are time-averages of the coupling constants for each conformer, weighted by their population.
-
Application of the Karplus Equation: The Karplus equation describes the relationship between the ³JHH coupling constant and the dihedral angle (φ) between the coupled protons.[4][9]
-
J(φ) = A cos²φ + B cosφ + C
-
By using established parameters for A, B, and C, and known dihedral angles for ideal chair conformations (approx. 60° for gauche, 180° for anti), the populations of the conformers in equilibrium can be calculated from the observed average coupling constant.[3] For instance, a large ³JHH value (8-13 Hz) is indicative of an anti-periplanar (axial-axial) relationship, while smaller values (1-5 Hz) suggest a gauche (axial-equatorial or equatorial-equatorial) relationship.[4]
-
References
- 1. youtube.com [youtube.com]
- 2. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 3. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Karplus equation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2-Dichlorohexane from 1-Hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2-dichlorohexane via the electrophilic addition of chlorine to 1-hexene. This reaction is a fundamental example of alkene halogenation and serves as a reliable method for producing vicinal dichlorides. The protocol covers the experimental setup, reaction procedure, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a halogenated hydrocarbon that can serve as a useful intermediate in organic synthesis. Its two chlorine atoms provide reactive sites for subsequent nucleophilic substitution reactions, making it a versatile building block for the introduction of various functional groups. The synthesis from 1-hexene is a straightforward and illustrative example of an electrophilic addition reaction, where the pi bond of the alkene attacks a chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate, which is subsequently attacked by a chloride ion to yield the dichlorinated product.
Experimental Protocol
Materials:
-
1-hexene (C₆H₁₂)
-
Chlorine gas (Cl₂) or a suitable chlorine source such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Inert solvent (e.g., dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask
-
Gas inlet tube/dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube (or a dropping funnel if using a liquid chlorinating agent) is charged with 1-hexene and an inert solvent such as dichloromethane. The flask is cooled in an ice bath to 0 °C.
-
Chlorination: Chlorine gas is bubbled slowly through the stirred solution. The reaction is exothermic and the temperature should be maintained at 0-5 °C. The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, a solution of a liquid chlorinating agent like sulfuryl chloride in the reaction solvent can be added dropwise.
-
Quenching: Once the reaction is complete (as indicated by the persistence of the chlorine color or by TLC analysis), the reaction mixture is carefully quenched by washing with a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a small portion of the solvent. The combined organic layers are then washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation to yield the pure product.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |
| Molecular Weight | 155.07 g/mol | [2] |
| Boiling Point | 173-175 °C | |
| Density | 1.07 g/cm³ | |
| Theoretical Yield | Varies based on scale | |
| Typical Experimental Yield | 70-90% | |
| Appearance | Colorless liquid | |
| CAS Number | 2162-92-7 | [2][3] |
Note: Some physical properties are estimated based on similar compounds and general chemical principles.
Experimental Workflow
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care.
-
Chlorinated solvents are harmful. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic; proper temperature control is crucial to prevent runaway reactions.
References
Application Notes and Protocols for 1,2-Dichlorohexane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorohexane is a chlorinated hydrocarbon that, while not extensively documented as a conventional solvent in a wide array of organic reactions, presents potential for specialized applications. Its physicochemical properties suggest its utility in specific reaction environments, particularly where a non-polar, aprotic medium with a relatively high boiling point is desired. These notes provide a summary of its known characteristics and generalized protocols to guide researchers in exploring its use as a solvent in organic synthesis.
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The following tables summarize the key physicochemical data for this compound and its cyclic analog, 1,2-dichlorocyclohexane, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₆H₁₂Cl₂ | |
| Molecular Weight | 155.07 | g/mol |
| Boiling Point | 175.06 (estimated) | °C |
| Melting Point | -48.02 (estimated) | °C |
| Density | 1.0240 | g/cm³ |
| Water Solubility | Insoluble |
Table 2: Physicochemical Properties of 1,2-Dichlorocyclohexane Isomers
| Property | cis-1,2-Dichlorocyclohexane | trans-1,2-Dichlorocyclohexane | Unit |
| Molecular Formula | C₆H₁₀Cl₂ | C₆H₁₀Cl₂ | |
| Molecular Weight | 153.05 | 153.05 | g/mol |
| Boiling Point | 105-110 (at 33 mm Hg) | 193-194 | °C |
| Refractive Index (n²⁰/D) | 1.4977 (at 25°C) | 1.4917 | |
| Density | - | 1.164 (at 25°C) | g/mL |
| Water Solubility | Insoluble | Insoluble |
Potential Applications as a Solvent
Based on its properties as a chlorinated alkane, this compound can be considered as a potential solvent for reactions involving:
-
Non-polar reactants: Its hydrocarbon backbone suggests good solubility for non-polar and weakly polar organic compounds.
-
Reactions requiring elevated temperatures: Its relatively high estimated boiling point makes it suitable for reactions that require heating.
-
Anhydrous conditions: As an aprotic solvent, it is suitable for reactions sensitive to water or protic species.
-
Halogenation reactions: In some cases, chlorinated solvents can also act as a source of chlorine under specific reaction conditions, though this is less common for saturated dichloroalkanes compared to compounds like carbon tetrachloride.
Experimental Protocols
While specific, validated protocols detailing the use of this compound as a primary solvent are scarce in the literature, the following generalized procedures can serve as a starting point for its evaluation in organic reactions.
Protocol 1: General Procedure for a Substitution Reaction
This protocol outlines a general workflow for utilizing this compound as a solvent in a nucleophilic substitution reaction.
Methodology:
-
Solvent Preparation: Dry this compound over a suitable drying agent (e.g., calcium chloride or molecular sieves) and distill under reduced pressure if high purity is required.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the substrate (1.0 eq).
-
Dissolve the substrate in the freshly distilled this compound.
-
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
-
Analysis: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of cis-1,2-Dichlorocyclohexane (for reference)
While not a direct use of this compound as a solvent, this established protocol for the synthesis of its cyclic analog provides a relevant experimental procedure involving a chlorinated hydrocarbon.
Methodology:
-
Preparation of Dichlorotriphenylphosphorane: A solution of triphenylphosphine in anhydrous benzene is cooled in an ice bath. Chlorine gas is bubbled through the solution until a lemon-yellow color persists, indicating the formation of dichlorotriphenylphosphorane.
-
Reaction with Epoxide: A solution of 1,2-epoxycyclohexane in benzene is added dropwise to the freshly prepared dichlorotriphenylphosphorane solution.
-
The reaction mixture is then refluxed for several hours.
-
Workup: After cooling, the reaction is quenched with methanol. The solvent is removed under reduced pressure.
-
The residue is triturated with petroleum ether to precipitate triphenylphosphine oxide.
-
The filtrate is washed with aqueous sodium bisulfite and water, then dried over magnesium sulfate.
-
Purification: The product is purified by distillation under reduced pressure to yield cis-1,2-dichlorocyclohexane.
Safety and Handling
Chlorinated hydrocarbons, including this compound, should be handled with appropriate safety precautions:
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
While this compound is not a commonly cited solvent in the organic chemistry literature, its properties suggest it may be a viable alternative to other chlorinated solvents in specific applications. The information and protocols provided in these notes are intended to serve as a foundation for researchers to explore the potential of this compound as a solvent in their synthetic endeavors. Careful evaluation of its performance, solubility characteristics, and compatibility with various reaction conditions is recommended.
Application Notes and Protocols: 1,2-Dichlorohexane as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorohexane is a versatile difunctional electrophile that holds potential as an intermediate in the synthesis of various pharmaceutical building blocks, particularly in the construction of heterocyclic scaffolds. While direct incorporation into blockbuster drugs is not widely documented, its reactivity pattern allows for its application in the synthesis of novel chemical entities and for the derivatization of existing drug molecules. The two chlorine atoms, situated on adjacent carbons, offer a pathway for the formation of cyclic structures, particularly nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.
The primary application of this compound in a pharmaceutical context lies in its ability to act as a six-carbon building block for the synthesis of substituted piperazines and other related heterocycles through N-alkylation reactions. These reactions, when controlled, can provide access to a variety of scaffolds for further functionalization in drug discovery programs. The purity of this compound is a critical parameter in such applications, as impurities can lead to unwanted side reactions and complicate the purification of the final products. A minimum purity of 99.0% is often required for pharmaceutical intermediates to ensure the quality and safety of the final active pharmaceutical ingredient (API).
This document provides a detailed protocol for a representative synthesis of a substituted piperazine derivative using this compound as a key intermediate. The data presented is based on typical reaction outcomes for such transformations.
Application: Synthesis of a Substituted Piperazine Derivative
A common reaction in pharmaceutical synthesis is the N-alkylation of amines to form heterocyclic rings. This compound can be utilized in a double nucleophilic substitution reaction with a primary amine to yield a C-substituted piperazine. This hypothetical example outlines the synthesis of 1-benzyl-2-butylpiperazine.
Reaction Scheme:
The reaction proceeds in two stages: an initial double alkylation of benzylamine with this compound to form an acyclic diamine intermediate, followed by an intramolecular cyclization to form the piperazine ring.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 1-benzyl-2-butylpiperazine from this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound Purity | > 99.0% | Critical for minimizing side products |
| Benzylamine Purity | > 99.0% | |
| Reaction Conditions | ||
| Solvent | Acetonitrile (CH3CN) | |
| Base | Potassium Carbonate (K2CO3) | Anhydrous |
| Temperature | 80 °C | Reflux |
| Reaction Time | 24 hours | Monitored by TLC/LC-MS |
| Product Characteristics | ||
| Theoretical Yield | Based on this compound | Limiting reagent |
| Actual Yield | 75-85% | After purification by column chromatography |
| Purity (by HPLC) | > 98% | |
| Analytical Data | ||
| Molecular Weight | 232.37 g/mol | C15H24N2 |
| Appearance | Pale yellow oil |
Experimental Protocol: Synthesis of 1-benzyl-2-butylpiperazine
Materials:
-
This compound (C6H12Cl2, MW: 155.06 g/mol )
-
Benzylamine (C7H9N, MW: 107.15 g/mol )
-
Anhydrous Potassium Carbonate (K2CO3, MW: 138.21 g/mol )
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (for TLC and column chromatography)
-
Hexanes (for TLC and column chromatography)
-
Silica gel (for column chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile (100 mL).
-
Addition of Reagents: Add this compound (5.0 g, 32.2 mmol, 1.0 eq), benzylamine (8.6 g, 80.5 mmol, 2.5 eq), and anhydrous potassium carbonate (13.4 g, 97.0 mmol, 3.0 eq).
-
Reaction: Stir the mixture vigorously and heat to reflux at 80 °C. Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes) until the this compound spot is no longer visible (approximately 24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to afford the pure 1-benzyl-2-butylpiperazine as a pale yellow oil.
Safety Precautions:
-
This compound is a flammable and corrosive liquid that can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Benzylamine is corrosive and can cause burns. Handle with care and appropriate PPE.
-
Acetonitrile is flammable and toxic. Use in a well-ventilated area.
Visualizations
Synthetic Pathway
Application of 1,2-Dichlorohexane in Polymer Chemistry: A Review of Available Information
Initial Assessment: Following a comprehensive review of scientific literature and patent databases, it is important to note that there is a significant lack of documented applications for 1,2-dichlorohexane specifically within the field of polymer chemistry. The search did not yield any established uses of this compound as a monomer, a solvent for polymerization reactions, or a chain transfer agent.
While direct applications of this compound are not apparent, the broader class of dichloroalkanes does find utility in polymer synthesis. To provide a relevant context for researchers and professionals in drug development and materials science, this document outlines the established applications of structurally similar dichloroalkanes, namely 1,2-dichloroethane and 1,6-dichlorohexane. These examples may offer insights into the potential, albeit currently undocumented, reactivity of this compound in polymerization processes.
Theoretical Applications Based on Analogous Compounds
Dichloroalkanes are versatile building blocks in polymer chemistry, primarily utilized in condensation polymerization and as precursors for other monomers. Their bifunctional nature, with two reactive carbon-chlorine bonds, allows them to react with various nucleophiles to form long polymer chains.
Potential as a Monomer in Condensation Polymerization
Based on the known reactions of other dichloroalkanes, this compound could theoretically be used as a monomer in the synthesis of certain polymers, such as polysulfides.
Polysulfide Polymers: The synthesis of polysulfide elastomers typically involves the reaction of a dihaloalkane with a solution of sodium polysulfide.[1][2] The general reaction scheme is as follows:
n Cl-R-Cl + n Na₂Sₓ → (-R-Sₓ-)ₙ + 2n NaCl
Where 'R' is an alkyl group and 'x' represents the number of sulfur atoms in the polysulfide linkage. In this context, this compound could potentially serve as the Cl-R-Cl monomer. However, it is important to note that common industrial processes for polysulfide production utilize other dichloroalkanes like 1,2-dichloroethane.[1][3]
Logical Workflow for Investigating this compound in Polysulfide Synthesis
Caption: Theoretical workflow for the synthesis and characterization of a polysulfide polymer using this compound.
Potential as a Solvent
Organic solvents play a crucial role in polymerization by dissolving monomers, initiators, and the resulting polymer. The choice of solvent can influence reaction rates, polymer molecular weight, and morphology.[2] this compound is a non-polar organic compound, which might suggest its suitability as a solvent for non-polar monomers in certain types of polymerization, such as radical polymerization. However, there is no specific data in the reviewed literature to support its use over more common non-polar solvents.
Established Applications of Analogous Dichloroalkanes
To provide a practical reference, the following sections detail the established applications of 1,2-dichloroethane and 1,6-dichlorohexane in polymer chemistry.
1,2-Dichloroethane
1,2-Dichloroethane is a significant industrial chemical with a primary application in the production of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC).[4][5][6]
Experimental Protocol: Synthesis of Vinyl Chloride from 1,2-Dichloroethane
This process, known as thermal cracking or dehydrochlorination, is a high-temperature gas-phase reaction.
-
Reactant: High-purity 1,2-dichloroethane.
-
Apparatus: A high-temperature cracking furnace typically made of nickel or other corrosion-resistant alloys.
-
Procedure: a. Gaseous 1,2-dichloroethane is fed into the cracking furnace. b. The furnace is maintained at a temperature of 450-550 °C and a pressure of 15-30 atm. c. The residence time in the furnace is typically 2-30 seconds. d. The reaction products, primarily vinyl chloride and hydrogen chloride (HCl), are rapidly cooled (quenched) to prevent side reactions. e. The product stream is then subjected to a series of distillations to separate vinyl chloride from unreacted 1,2-dichloroethane and the HCl byproduct. The unreacted 1,2-dichloroethane is recycled back to the furnace.
Quantitative Data for VCM Production
| Parameter | Value |
| Temperature | 450-550 °C |
| Pressure | 15-30 atm |
| Conversion of 1,2-dichloroethane | 50-60% per pass |
| Selectivity to Vinyl Chloride | >98% |
Reaction Pathway for VCM Synthesis
Caption: Process flow for the synthesis of vinyl chloride from 1,2-dichloroethane.
1,6-Dichlorohexane
1,6-Dichlorohexane is another bifunctional monomer used in condensation polymerization. Its longer alkyl chain compared to 1,2-dichloroethane can impart greater flexibility to the resulting polymer backbone.
Application in Polysulfide Synthesis: Similar to 1,2-dichloroethane, 1,6-dichlorohexane can be used in the synthesis of polysulfide polymers.[1] The longer hexane chain between the reactive chlorine atoms would result in a polysulfide elastomer with different physical properties, potentially lower glass transition temperature and increased elasticity, compared to a polymer derived from 1,2-dichloroethane.
Experimental Protocol: Laboratory-Scale Synthesis of a Polysulfide Polymer using 1,6-Dichlorohexane
-
Reactants: 1,6-dichlorohexane, sodium sulfide nonahydrate (Na₂S·9H₂O), sulfur, sodium hydroxide (as a catalyst), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Solvent: A two-phase system of water and an organic solvent (e.g., toluene).
-
Procedure: a. Prepare an aqueous solution of sodium polysulfide by dissolving sodium sulfide and elemental sulfur in water with gentle heating. b. In a separate flask, dissolve 1,6-dichlorohexane and the phase transfer catalyst in the organic solvent. c. Add the aqueous sodium polysulfide solution to the organic solution with vigorous stirring to create an emulsion. d. Heat the mixture to a reflux temperature (typically 80-100 °C) and maintain for several hours. e. After the reaction is complete, cool the mixture and separate the organic layer. f. Wash the organic layer with water to remove inorganic salts. g. Precipitate the polymer by adding a non-solvent (e.g., methanol). h. Collect the polymer by filtration and dry under vacuum.
Conclusion
While this compound is a known chemical compound, its application in polymer chemistry is not well-documented in the current scientific and patent literature. Researchers and professionals interested in its use would likely need to conduct exploratory research to determine its viability as a monomer, solvent, or chain transfer agent. The information provided on analogous compounds, such as 1,2-dichloroethane and 1,6-dichlorohexane, offers a starting point for designing such experiments. The established protocols for these related compounds can serve as a template for investigating the potential of this compound in polymer synthesis, particularly in the area of condensation polymers like polysulfides. However, without specific experimental data for this compound, any application remains theoretical at this time.
References
- 1. WO2014202467A1 - Process for the preparation of a polysulfide - Google Patents [patents.google.com]
- 2. nouryon.com [nouryon.com]
- 3. US5432257A - Process for manufacturing a polysulfide polymer from the heavy ends waste of chlorinated hydrocarbon production - Google Patents [patents.google.com]
- 4. US5175382A - Preparation of 1,2-Dichloroethane - Google Patents [patents.google.com]
- 5. US6229059B1 - Process for the production of 1, 2-dichloroethane - Google Patents [patents.google.com]
- 6. Method of obtaining 1,2-dichloroethane - Patent WO-9733849-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enantiomeric Separation of 1,2-Dichlorohexane Using Chiral High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application note for the enantiomeric separation of 1,2-dichlorohexane using chiral High-Performance Liquid Chromatography (HPLC). While specific application literature for this compound is limited, this guide offers a comprehensive starting point for method development based on established principles of chiral chromatography. It covers instrument setup, a hypothetical experimental protocol, data presentation, and troubleshooting.
Introduction
This compound is a chiral compound existing as a pair of enantiomers, specifically the (R)- and (S)- forms of the trans isomer. The separation and quantification of individual enantiomers are crucial in various fields, including chemical synthesis and environmental analysis, as different enantiomers can exhibit distinct biological activities and toxicological profiles. Chiral HPLC is a powerful analytical technique for the separation of enantiomers.[1][2][3] This application note outlines a systematic approach to developing a robust chiral HPLC method for resolving the enantiomers of this compound.
The primary strategy for chiral separation in HPLC involves the use of a chiral stationary phase (CSP).[3][4] The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different binding energies, leading to different retention times and thus, separation.[5]
Experimental Protocols
A systematic approach to method development is recommended, starting with column screening and followed by optimization of the mobile phase.[6]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Columns: Screening of several chiral stationary phases is recommended. Based on the non-polar nature of this compound, polysaccharide-based CSPs are a promising starting point due to their broad enantioselectivity.[7]
-
Recommended Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
-
Solvents: HPLC-grade n-hexane and isopropanol (IPA) are recommended for the mobile phase.[8]
-
Sample Preparation: Prepare a racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
2.2. Initial Screening Method
The goal of the initial screening is to identify a chiral stationary phase that shows some degree of separation for the enantiomers of this compound.
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm | A widely used CSP with broad applicability. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common mobile phase for normal-phase chiral separations.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Room temperature is a good starting point. |
| Detection | UV at 210 nm | As this compound lacks a strong chromophore, a lower wavelength is necessary.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
2.3. Method Optimization
Once a promising column has been identified, the mobile phase composition and temperature can be optimized to improve the resolution and reduce the analysis time.
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol can be adjusted. Decreasing the percentage of isopropanol (the polar modifier) will generally increase retention times and may improve resolution.
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.[6] Conversely, increasing the temperature may improve peak shape but decrease resolution.
Data Presentation
The following table presents hypothetical data for the enantiomeric separation of this compound based on the optimized method.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 14.2 min |
| Resolution (Rs) | 1.8 |
| Selectivity (α) | 1.14 |
Visualization of Workflows and Principles
4.1. Chiral HPLC Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral HPLC separation method.
Caption: A flowchart of the chiral HPLC method development process.
4.2. Factors Affecting Enantiomeric Separation
The quality of the enantiomeric separation is influenced by several key factors, as depicted in the diagram below.
Caption: Key factors that influence the resolution of enantiomers in chiral HPLC.
Conclusion
This application note provides a foundational protocol for the enantiomeric separation of this compound by chiral HPLC. Although no specific literature for this separation was found, the outlined method development strategy, based on well-established principles of chiral chromatography, offers a robust starting point for researchers. Successful separation will likely be achieved on a polysaccharide-based chiral stationary phase using a normal-phase mobile phase, with optimization of solvent composition and temperature to achieve baseline resolution.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols: Reactions of 1,2-Dichlorohexane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1,2-dichlorohexane with various nucleophiles. The document outlines the primary reaction pathways, including nucleophilic substitution and elimination, and offers experimental protocols for key transformations. This information is intended to guide researchers in the strategic use of this compound as a precursor in the synthesis of novel molecules for pharmaceutical and research applications.
Overview of Reactivity
This compound is a vicinal dihalide, and its reactivity is characterized by the presence of two electrophilic carbon centers and two chlorine leaving groups. The primary reaction pathways with nucleophiles are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The preferred pathway is highly dependent on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the this compound isomer (cis or trans).
-
Nucleophilic Substitution (SN2): Strong, non-bulky nucleophiles favor the substitution of one or both chlorine atoms. These reactions typically proceed with an inversion of stereochemistry at the reaction center. Common nucleophiles that favor substitution include cyanide (CN⁻), azide (N₃⁻), and amines.
-
Elimination (E2): Strong, sterically hindered bases promote the elimination of HCl to form haloalkenes or dienes. The E2 mechanism requires an anti-periplanar arrangement of a proton and the leaving group. Alcoholic potassium hydroxide is a common reagent for inducing elimination reactions.
The competition between substitution and elimination is a key consideration in planning reactions with this compound.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of this compound provide a versatile route to a variety of 1,2-disubstituted hexane derivatives.
Reaction with Cyanide Ions
The reaction of this compound with cyanide ions, typically from sodium or potassium cyanide, is a powerful method for introducing cyano groups, which are valuable synthetic intermediates that can be further transformed into carboxylic acids, amines, or amides. The reaction proceeds via an SN2 mechanism. To favor substitution over elimination and prevent hydrolysis of the haloalkane, the reaction is typically carried out in an ethanolic solvent.[1]
General Reaction:
Experimental Protocol: Synthesis of 1,2-Dicyanohexane (Representative)
This protocol is adapted from general procedures for the reaction of haloalkanes with cyanide ions.[1]
Materials:
-
This compound
-
Sodium cyanide (Caution: Highly toxic)
-
Ethanol, anhydrous
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in anhydrous ethanol.
-
Add this compound to the solution.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by rotary evaporation.
-
The crude 1,2-dicyanohexane can be purified by vacuum distillation.
Reaction with Azide Ions
The reaction with sodium azide is an effective method for introducing azide functionalities, which are precursors to amines or can be used in click chemistry. The reaction is typically performed in a polar aprotic solvent like DMF to enhance the nucleophilicity of the azide ion. The addition of a catalytic amount of sodium iodide can accelerate the reaction by in situ formation of the more reactive iodo-intermediate.
General Reaction:
Experimental Protocol: Synthesis of 1,2-Diazidohexane (Representative)
This protocol is based on general procedures for the synthesis of alkyl azides.[2]
Materials:
-
This compound
-
Sodium azide (Caution: Potentially explosive, handle with care)
-
Sodium iodide (catalytic amount)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Heating mantle with oil bath
-
Round-bottom flask
-
Standard glassware for workup
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add sodium azide and a catalytic amount of sodium iodide to the solution.
-
Heat the mixture in an oil bath at a controlled temperature (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,2-diazidohexane should be handled with extreme caution due to its potential explosive nature and is often used in the next step without further purification.
Reaction with Amines (Gabriel Synthesis)
The direct reaction of this compound with ammonia or primary amines can lead to a mixture of products due to multiple alkylations. A more controlled method for synthesizing primary amines is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia surrogate.[3][4][5][6][7] This method prevents overalkylation.[7]
General Reaction Pathway:
-
Alkylation: Reaction of this compound with potassium phthalimide.
-
Hydrolysis/Hydrazinolysis: Cleavage of the phthalimide group to release the primary amine.
Experimental Protocol: Synthesis of Hexane-1,2-diamine (via Gabriel Synthesis - Representative)
This protocol is a representative procedure based on the Gabriel synthesis.[4][5][6]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (Caution: Toxic and corrosive)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
Phthalimide Alkylation:
-
Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask.
-
Add this compound and heat the mixture with stirring for several hours.
-
Cool the mixture, pour it into water, and collect the precipitated N,N'-(hexane-1,2-diyl)diphthalimide by filtration.
-
-
Hydrazinolysis:
-
Suspend the N,N'-(hexane-1,2-diyl)diphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture under reflux.
-
A precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the filtrate to obtain the crude hexane-1,2-diamine dihydrochloride salt.
-
The free diamine can be obtained by neutralization with a base like sodium hydroxide followed by extraction.
-
Elimination Reactions
With strong, bulky bases, this compound undergoes elimination reactions to form unsaturated products. The use of alcoholic potassium hydroxide is a classic method for dehydrohalogenation.[8]
General Reaction:
Further elimination can lead to the formation of dienes.
Experimental Protocol: Elimination Reaction of this compound (Representative)
This protocol is based on general procedures for dehydrohalogenation of alkyl halides.[8]
Materials:
-
This compound
-
Potassium hydroxide
-
Ethanol
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Apparatus for distillation
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask.
-
Add this compound to the alcoholic KOH solution.
-
Heat the mixture under reflux for several hours.
-
After the reaction is complete, the product(s) can be isolated by distillation from the reaction mixture.
-
The distillate can be washed with water to remove ethanol and dried over a suitable drying agent.
-
Further purification can be achieved by fractional distillation.
Quantitative Data Summary
Quantitative data for the reactions of this compound is not extensively reported in readily accessible literature. The following table provides representative yields for analogous reactions with other haloalkanes to give an indication of expected outcomes.
| Nucleophile | Substrate (Analogous) | Product | Solvent | Conditions | Yield (%) | Reference (Analogous) |
| NaCN | 1-Bromopropane | Butanenitrile | Ethanol | Reflux | ~70-90 | |
| NaN₃ | Alkyl Halide | Alkyl Azide | DMF | Heat | High | [2] |
| Potassium Phthalimide | Primary Alkyl Halide | N-Alkylphthalimide | DMF | Heat | Good | [7] |
| KOH (alcoholic) | Alkyl Halide | Alkene | Ethanol | Reflux | Variable | [8] |
Visualized Workflows and Pathways
General Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow.
References
- 1. 1,6-Dicyanohexane, 99% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Solved Disubstituted Cyclohexanes: 1,2-Dichlorocyclohexane | Chegg.com [chegg.com]
- 3. Gabriel Synthesis [organic-chemistry.org]
- 4. perlego.com [perlego.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
The Role of Dichlorinated Alkanes in Agrochemical Synthesis: A Focus on 1,2-Dichlorohexane and its Analogs
Application Note
The utilization of halogenated hydrocarbons as intermediates is a cornerstone of modern agrochemical synthesis. Among these, vicinal dichlorides like 1,2-dichlorohexane serve as versatile building blocks and solvents in the production of pesticides and other crop protection agents.[1] The high purity of these intermediates, often required to be at a minimum of 99.0%, is critical to prevent unintended side reactions and ensure the stability, efficacy, and environmental profile of the final agrochemical formulation.[1] While specific, publicly available synthetic routes for major agrochemicals starting directly from this compound are limited, the reactivity of the vicinal dichloride functionality is well-established. This allows for its potential application in forming double bonds through dehydrochlorination or undergoing nucleophilic substitution reactions to introduce other functional groups necessary for biological activity.
Due to the greater availability of detailed experimental data for its cyclic analog, this document will focus on the synthesis and potential applications of 1,2-dichlorocyclohexane as a representative example of how dichlorinated alkanes can be employed in the development of agrochemicals. Additionally, the application of a structurally related compound, (dichloromethyl)cyclohexane, in the synthesis of a plant growth regulator will be detailed to further illustrate the synthetic utility of such chlorinated intermediates.
Key Applications and Synthetic Pathways
The primary utility of 1,2-dichloroalkanes in synthesis stems from the two chlorine atoms, which can act as leaving groups in various reactions. This allows for the introduction of a range of functionalities. A key example is the synthesis of cis-1,2-dichlorocyclohexane, a procedure developed in a pesticide degradation laboratory, which highlights the relevance of such compounds in the agrochemical field.[2]
A related synthetic application that showcases the transformation of a dichlorinated alkane for agrochemical use is the conversion of (dichloromethyl)cyclohexane to cyclohexanecarboxaldehyde. This aldehyde is a crucial intermediate in the synthesis of plant growth regulators, such as those in the cyclohexanedione class.[3]
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dichlorocyclohexane
This protocol details the conversion of 1,2-epoxycyclohexane to cis-1,2-dichlorocyclohexane, a method that provides the cis-isomer with high stereospecificity.[2][4]
Materials:
-
Triphenylphosphine
-
Benzene
-
1,2-Epoxycyclohexane
-
Methanol
-
Petroleum ether
-
5% aqueous Sodium bisulfite
-
Magnesium sulfate
Equipment:
-
Three-necked flask
-
Addition funnel
-
Heating mantle
-
Rotary evaporator
-
Vigreux column
Procedure:
-
A solution of 10 g of triphenylphosphine in 60 ml of benzene is added dropwise to a flask.
-
A solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene is then added dropwise over approximately 20 minutes.[2][4]
-
After cooling, 10 ml of methanol is slowly added to quench the excess dichlorotriphenylphosphorane.[2][4]
-
The mixture is concentrated on a rotary evaporator.
-
The residue is triturated with 300 ml of petroleum ether and filtered to remove the triphenylphosphine oxide precipitate. The filter cake is washed with three 100-ml portions of petroleum ether.[2][4]
-
The combined filtrates are washed with 250-ml portions of 5% aqueous sodium bisulfite and then with water.[2][4]
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated.
-
The final product is distilled through a 20-cm Vigreux column to yield cis-1,2-dichlorocyclohexane.[2][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 71-73% (27-28 g) | [2][4] |
| Boiling Point | 105-110 °C at 33 mm Hg | [2][4] |
| Refractive Index (nD25) | 1.4977 | [2][4] |
Protocol 2: Synthesis of Cyclohexanecarboxaldehyde from (Dichloromethyl)cyclohexane
This protocol describes the hydrolysis of (dichloromethyl)cyclohexane to produce cyclohexanecarboxaldehyde, a key intermediate for certain plant growth regulators.[3]
Materials:
-
(Dichloromethyl)cyclohexane
-
Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Equipment:
-
Round-bottom flask
-
Heating and stirring apparatus
Procedure:
-
A mixture of (dichloromethyl)cyclohexane (1.0 eq), water (10-20 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) is prepared in a round-bottom flask.[3]
-
The reaction mixture is heated and stirred to facilitate the hydrolysis.
-
Upon completion, the organic product is separated from the aqueous phase and purified, typically by distillation.
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic protocols described.
Caption: Workflow for the synthesis of cis-1,2-dichlorocyclohexane.
Caption: Workflow for cyclohexanecarboxaldehyde synthesis.
Caption: General synthetic route from a dichlorinated precursor to an agrochemical.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,2-Dichlorohexane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,2-dichlorohexane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield can stem from several factors depending on your chosen synthetic route.
-
For Alkene Chlorination (from 1-hexene):
-
Cause: Incomplete reaction due to insufficient chlorine gas or deactivation of the chlorinating agent.
-
Solution: Ensure a continuous and controlled flow of chlorine gas into the reaction mixture. If using other chlorinating agents like sulfuryl chloride, ensure its purity and use a slight excess. The reaction is often carried out in an inert solvent like dichloromethane or carbon tetrachloride.[1]
-
Cause: Loss of product during workup or purification. This compound is a volatile compound.
-
Solution: Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. Ensure all glassware joints are properly sealed.
-
Cause: Unwanted side reactions.
-
Solution: Maintain a low reaction temperature (typically 0°C to room temperature) to minimize side reactions. Ensure the absence of water to prevent the formation of 2-chlorohexan-1-ol.
-
-
For Diol Conversion (from hexane-1,2-diol):
-
Cause: Incomplete conversion of the diol.
-
Solution: When using thionyl chloride, ensure it is added dropwise at a low temperature (0°C) to control the exothermic reaction.[2] An excess of the chlorinating agent may be necessary. For reactions with HCl, ensure a sufficient concentration and reaction time.
-
Cause: Degradation of the product.
-
Solution: Neutralize the reaction mixture promptly during workup to remove any remaining acid, which can cause decomposition upon heating.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I have identified unexpected peaks in my GC-MS/NMR analysis. What are these byproducts and how can I avoid them?
-
Answer: The nature of the byproducts is a key indicator of the underlying issue.
-
In Alkene Chlorination:
-
Byproduct: 2-chlorohexan-1-ol or other oxygenated derivatives.
-
Cause: Presence of water in the reactants or solvent. Water can act as a nucleophile and attack the cyclic chloronium ion intermediate.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Byproduct: Polychlorinated hexanes.
-
Cause: Free-radical chlorination of the alkane backbone, especially at elevated temperatures or under UV light.
-
Solution: Maintain a low reaction temperature and perform the reaction in the dark to disfavor free-radical pathways.[1]
-
Byproduct: 1,2-dichloro-1-hexene.[3]
-
Cause: Elimination reaction from this compound, potentially promoted by base during workup or high temperatures during distillation.
-
Solution: Use mild bases for neutralization and purify via distillation under reduced pressure to keep the temperature low.
-
-
In Diol Conversion:
-
Byproduct: Cyclic ethers (e.g., substituted tetrahydrofurans or tetrahydropyrans).
-
Cause: Intramolecular cyclization of the intermediate chlorohydrin. This is more likely if the reaction is not driven to completion.
-
Solution: Ensure complete conversion to the dichloride by using a sufficient amount of the chlorinating agent and appropriate reaction times.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification methods?
-
Answer: Effective purification is crucial for obtaining a high-purity product.
-
Initial Workup:
-
After the reaction, it is important to quench any remaining reagents. For instance, excess thionyl chloride can be quenched by carefully adding the reaction mixture to ice-cold water.[2]
-
Wash the organic layer sequentially with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine to remove residual water.[2]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[2]
-
-
Purification Techniques:
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is effective for separating it from less volatile byproducts and residual solvent.
-
Chromatography: For the removal of polar impurities or isomers with similar boiling points, column chromatography using silica gel or Florisil can be employed.[1] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent, is typically used.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing this compound?
A1: The two most common and generally efficient laboratory-scale methods are:
-
Chlorination of 1-hexene: This involves the direct addition of chlorine (Cl₂) or another chlorinating agent (e.g., sulfuryl chloride) across the double bond of 1-hexene. This reaction typically proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[4][5]
-
Conversion of hexane-1,2-diol: This involves the substitution of the two hydroxyl groups with chlorine. Common reagents for this transformation include thionyl chloride (SOCl₂) with a base like pyridine, or strong acids like hydrochloric acid (HCl).[2][6]
Q2: What is the expected stereochemistry of the product from the chlorination of 1-hexene?
A2: The chlorination of an alkene like 1-hexene proceeds through a cyclic chloronium ion intermediate. The subsequent attack by a chloride ion occurs from the opposite face of the cyclic intermediate, resulting in an anti-addition. This means the two chlorine atoms will be on opposite sides of the original double bond.[4]
Q3: Can I use free-radical chlorination of hexane to synthesize this compound?
A3: While technically possible, free-radical chlorination of hexane is not a recommended method for the selective synthesis of this compound. This is because the reaction is not very selective and will produce a complex mixture of monochlorinated, dichlorinated, and polychlorinated isomers at various positions on the hexane chain.[7] Isolating the desired this compound from this mixture would be extremely challenging.
Q4: What safety precautions should I take when working with chlorinating agents?
A4: Many chlorinating agents are hazardous and require careful handling:
-
Chlorine gas (Cl₂): Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Sulfuryl chloride (SO₂Cl₂): Also corrosive and reacts with water. Handle with the same precautions as thionyl chloride.
-
Hydrochloric acid (HCl): Concentrated HCl is corrosive and can cause severe burns. Always wear appropriate PPE.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the disappearance of the starting material (e.g., 1-hexene or hexane-1,2-diol) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to analyze small aliquots of the reaction mixture to identify the product and any byproducts, and to quantify the conversion of the starting material.
Data Presentation
Table 1: Comparison of Synthetic Routes for 1,2-Dichlorination
| Starting Material | Reagents | Typical Solvent | Temperature | Reported Yields (Analogous Reactions) | Key Considerations |
| 1-Hexene | Cl₂, SO₂Cl₂, or FeCl₃/light | CH₂Cl₂, CCl₄ | 0°C to RT | Good to Excellent[8] | Requires anhydrous conditions to prevent halohydrin formation.[5] |
| Hexane-1,2-diol | SOCl₂/Pyridine | CH₂Cl₂ | 0°C to RT | High | The reaction is exothermic and requires careful temperature control.[2] |
| Hexane-1,2-diol | Concentrated HCl | Water (for analogous diols) | Reflux | Up to 96% (for 1,6-dichlorohexane)[6] | Requires higher temperatures and longer reaction times. |
| 1,2-Epoxyhexane | PPh₃/Cl₂ | Benzene | 0°C to Reflux | 71-73% (for dichlorocyclohexane)[9] | Provides stereospecific conversion (cis-dichloride from epoxide).[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Hexene
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Reaction: Dissolve 1-hexene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C using an ice bath.
-
Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine. Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from Hexane-1,2-diol using Thionyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reaction: Dissolve hexane-1,2-diol (1.0 eq) in anhydrous dichloromethane and add pyridine (2.2 eq). Cool the mixture to 0°C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5°C.[2]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the reaction is complete.[2]
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting residue by distillation.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 1-hexene.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,2-Dichloro-1-hexene | C6H10Cl2 | CID 57244075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leah4sci.com [leah4sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 7. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproduct formation in hexane dichlorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting hexane dichlorination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dichlorination of hexane?
A1: The dichlorination of hexane proceeds via a free-radical chain mechanism. This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). The reaction then proceeds through a series of propagation steps, where a chlorine radical abstracts a hydrogen atom from a hexane molecule to form a hexyl radical and hydrogen chloride (HCl). This hexyl radical then reacts with another chlorine molecule to produce a monochlorinated hexane and a new chlorine radical, which continues the chain. Further reaction of the monochlorinated hexane with chlorine radicals leads to the formation of dichlorinated products. The chain reaction is terminated when two radicals combine.[1][2][3][4]
Q2: How many dichlorinated isomers of n-hexane are theoretically possible?
A2: N-hexane has three distinct types of carbon atoms (C1, C2, and C3), leading to a variety of possible dichlorinated isomers. When considering only structural isomers, there are numerous possibilities arising from the different combinations of chlorine substitution on the hexane chain. The exact number of isomers can be extensive and includes constitutional isomers and stereoisomers. For instance, dichlorination of n-butane can yield up to 10 isomers, giving an indication of the complexity of the product mixture for hexane.[5]
Q3: What are the main byproducts and side reactions in hexane dichlorination?
A3: The primary side reaction is polychlorination , where more than two hydrogen atoms on the hexane molecule are substituted with chlorine, leading to the formation of trichlorinated, tetrachlorinated, and even more highly chlorinated hexanes.[2][3][6] Another significant byproduct is hydrogen chloride (HCl) , which is formed during the hydrogen abstraction step of the propagation phase.[1][6] Additionally, termination steps can lead to the formation of other byproducts. For example, the combination of two hexyl radicals can form a C12 alkane.
Q4: How can I control the extent of chlorination to favor dichlorinated products over polychlorinated ones?
A4: To favor dichlorination and minimize polychlorination, it is crucial to control the stoichiometry of the reactants. Using a large excess of hexane relative to chlorine will increase the probability that a chlorine radical will collide with an unreacted hexane molecule rather than a monochlorinated or dichlorinated hexane molecule.[2][3] This statistical approach helps to reduce the extent of multiple chlorinations on the same molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Dichlorinated Products | - Insufficient reaction time or initiation. - Reaction temperature is too low. - Reagent ratio is not optimal. | - Ensure adequate exposure to a UV light source or maintain the appropriate reaction temperature to initiate and sustain the reaction. - Increase the reaction temperature to enhance the rate of reaction, but be mindful of increased side reactions. - Adjust the molar ratio of hexane to chlorine. A higher concentration of chlorine will favor polychlorination. |
| Excessive Polychlorination | - High concentration of chlorine relative to hexane. - Prolonged reaction time. | - Use a significant excess of hexane. This increases the likelihood of chlorinating unreacted hexane molecules.[2][3] - Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired level of dichlorination is achieved. |
| Reaction is Too Fast or Uncontrollable | - High reaction temperature. - High intensity of the UV light source. - Reaction is highly exothermic. | - Reduce the reaction temperature by using a cooling bath (e.g., ice-water bath). - Decrease the intensity of the UV light or increase the distance between the light source and the reaction vessel. - Dilute the reactants with an inert solvent to better manage the heat generated. |
| Difficulty in Separating Isomeric Products | - Similar boiling points and polarities of the various dichlorinated hexane isomers. | - Utilize high-efficiency fractional distillation with a long column and high reflux ratio. - Employ preparative gas chromatography for the separation of small quantities of pure isomers. |
| Presence of Acidic Impurities in the Final Product | - Residual hydrogen chloride (HCl) byproduct dissolved in the product mixture. | - Wash the reaction mixture with a dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), in a separatory funnel to neutralize and remove HCl.[7] - Follow the basic wash with a water wash to remove any remaining salts. |
Quantitative Data
Due to the low selectivity of free-radical chlorination, a complex mixture of monochlorinated isomers is formed initially, which then undergoes further chlorination. The relative amounts of the initial monochlorinated products can be estimated based on the number of available hydrogens at each position and their relative reactivity (primary < secondary < tertiary). For chlorination, the relative reactivity of secondary hydrogens is approximately 3.8 times greater than that of primary hydrogens.
Table 1: Calculated Relative Ratios of Monochlorinated Products for Different Hexane Isomers
| Hexane Isomer | Position of Chlorination | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Percentage of Product |
| n-Hexane | 1° (C1 & C6) | 6 | 1 | 6 x 1 = 6 | 20.8% |
| 2° (C2 & C5) | 4 | 3.8 | 4 x 3.8 = 15.2 | 52.8% | |
| 2° (C3 & C4) | 4 | 3.8 | 4 x 3.8 = 15.2 | 26.4% | |
| 2,3-Dimethylbutane | 1° | 12 | 1 | 12 x 1 = 12 | 54.5% |
| 3° | 2 | 5 | 2 x 5 = 10 | 45.5% |
Note: The subsequent dichlorination will proceed from this initial mixture of monochlorinated isomers, leading to an even more complex product distribution.
Experimental Protocols
Detailed Methodology for Free-Radical Dichlorination of n-Hexane
This protocol is adapted from procedures for the chlorination of similar alkanes and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
n-Hexane
-
Sulfuryl chloride (SO₂Cl₂) as the chlorinating agent
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous calcium chloride (CaCl₂) for drying
-
5% Sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine a molar excess of n-hexane with sulfuryl chloride. A common starting ratio is 5:1 (hexane:SO₂Cl₂) to minimize polychlorination.
-
Initiation: Add a catalytic amount of AIBN to the mixture.
-
Reaction: Heat the mixture to reflux (the boiling point of hexane is approximately 69°C) using a heating mantle and stir continuously. The reaction should be irradiated with a UV lamp to facilitate the decomposition of AIBN and the generation of radicals.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to observe the formation of monochloro- and dichlorohexanes and the consumption of n-hexane.
-
Workup:
-
After the desired reaction time, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize and remove the HCl and SO₂ byproducts. Vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent.
-
Separate the chlorinated hexanes from the excess unreacted hexane by fractional distillation.
-
The different dichlorinated isomers can be further separated by preparative gas chromatography if desired.
-
-
Analysis: Analyze the product fractions by GC-MS to identify the various dichlorinated isomers and determine their relative abundance.[8]
Visualizations
Caption: Free-radical dichlorination of hexane mechanism.
Caption: Experimental workflow for hexane dichlorination.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.2 Halogenation Reaction of Alkanes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. Find total isomer obtained by dichlorination of n-butane [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of 1,2-Dichlorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2-dichlorohexane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction mixture?
A1: The impurity profile of this compound largely depends on the synthetic route.
-
From Free-Radical Chlorination of Hexane: This method is notoriously non-selective and can produce a complex mixture of mono- and polychlorinated isomers.[1][2][3][4][5][6][7][8][9][10] Common impurities include other positional isomers of dichlorohexane (e.g., 1,3-, 1,4-, 2,3-dichlorohexane), as well as trichlorinated hexanes.[1][3][4]
-
From Chlorination of 1-Hexene: This method is more direct for producing this compound. However, side reactions can still occur, leading to the formation of other dichlorinated isomers through rearrangement or addition to other positions of the double bond. Unreacted 1-hexene may also be present.
-
General Impurities: Acidic impurities, such as residual hydrochloric acid (HCl) from the chlorination reaction, are common. Water and residual solvents from the workup are also frequently encountered.
Q2: What is the recommended general procedure for purifying crude this compound?
A2: A typical purification workflow involves a preliminary wash to remove acidic impurities, followed by drying and fractional distillation to separate the desired product from other isomers and higher boiling point impurities. For very challenging separations of isomers, preparative chromatography may be necessary.
Q3: My crude this compound is dark or has a yellowish tint. What causes this and how can I remove the color?
A3: Discoloration is often due to the presence of acidic impurities or polymeric byproducts formed during the reaction. A wash with a mild basic solution, such as 5% aqueous sodium bicarbonate, can neutralize acidic impurities. If the color persists, it may be due to non-acidic, high molecular weight byproducts, which are typically removed during fractional distillation.
Q4: Is this compound stable to heat during distillation?
A4: this compound is generally stable to heat under typical distillation conditions. However, prolonged heating at high temperatures can lead to thermal decomposition, primarily through the elimination of HCl to form chloro- and dichlorohexenes.[11][12][13] It is advisable to conduct distillation at the lowest feasible temperature, potentially under reduced pressure, to minimize this risk.
Troubleshooting Guides
Distillation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers (multiple peaks in GC analysis of the main fraction) | 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Unstable heating. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the distillation rate to 1-2 drops per second to allow for proper vapor-liquid equilibrium. 3. Ensure consistent heating using a heating mantle with a stirrer and insulate the column. |
| Product is cloudy or contains water | 1. Incomplete drying of the crude product. 2. Leaks in the distillation apparatus. | 1. Ensure the organic layer is thoroughly dried with an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation. 2. Check all joints and connections for a tight seal. |
| Bumping or uneven boiling | 1. Lack of boiling chips or inadequate stirring. 2. Heating is too rapid. | 1. Add fresh boiling chips or use a magnetic stirrer. 2. Reduce the heat input to achieve smooth boiling. |
| Low recovery of purified product | 1. Significant holdup in the fractionating column. 2. Broad intermediate fractions taken during distillation. 3. Thermal decomposition. | 1. Choose a column with appropriate dimensions for the scale of your distillation. 2. Optimize the distillation rate and column efficiency to sharpen the separation between fractions. 3. Consider vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of isomers in GC analysis | 1. Inappropriate GC column. 2. Suboptimal temperature program. | 1. Use a column with a stationary phase suitable for separating nonpolar, isomeric compounds (e.g., a long capillary column with a phenyl or wax-based stationary phase). 2. Optimize the temperature ramp to improve resolution between closely boiling isomers. |
| Poor separation in preparative liquid chromatography | 1. Incorrect stationary phase or mobile phase. | 1. For normal-phase HPLC, consider a silica or cyano-bonded column with a nonpolar mobile phase like hexane and a small amount of a slightly more polar solvent.[14][15][16][17] For reversed-phase, a C18 column with a polar mobile phase could be explored. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| This compound | 2162-92-7 | 155.07 | ~178 |
| 1,3-Dichlorohexane | 6062-09-5 | 155.07 | ~175 |
| 1,4-Dichlorohexane | 629-03-8 | 155.07 | ~180 |
| 1,5-Dichlorohexane | 111-46-6 | 155.07 | ~195 |
| 1,6-Dichlorohexane | 2163-00-0 | 155.07 | 205-207 |
| 2,3-Dichlorohexane | 2420-53-3 | 155.07 | ~165 |
Note: Boiling points are approximate and can vary. The close boiling points of many isomers highlight the need for efficient fractional distillation.
Experimental Protocols
Protocol 1: Removal of Acidic Impurities
-
Transfer the crude this compound reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Stir for 15-20 minutes, then filter to remove the drying agent.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Slowly heat the flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
Carefully monitor the temperature at the still head. Collect the main fraction of this compound at its expected boiling point (approximately 178 °C at atmospheric pressure). A slow and steady distillation rate (1-2 drops per second) is crucial for good separation.
-
Collect any higher-boiling fractions separately.
-
Analyze the purity of the collected fractions by Gas Chromatography (GC).
Protocol 3: Purity Analysis by Gas Chromatography (Illustrative Conditions)
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL (with appropriate split ratio).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
- 1. Alkane Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]
- 7. Free-radical chlorination of hexane gives very poor yields | StudySoup [studysoup.com]
- 8. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 9. Answered: Free-radical chlorination of hexane gives very poor yields of 1-chlorohexane, while cyclohexane can be converted to chlorocyclohexane in good yield. How do you… | bartleby [bartleby.com]
- 10. Solved Free-radical chlorination of hexane gives very poor | Chegg.com [chegg.com]
- 11. JPH0314527A - Thermal decomposition of 1,2-dichloroethane - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Techniques for Removing Unreacted Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from reaction mixtures.
Comparison of Common Purification Techniques
The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials. The table below summarizes typical quantitative data for common techniques. Please note that these values are estimates and can vary significantly based on the specific compounds, reaction scale, and experimental conditions.[1]
| Purification Technique | Typical Recovery Yield (%) | Typical Purity Achieved (%) | Typical Processing Time |
| Flash Column Chromatography | 50 - 90 | > 95 | Hours to a day |
| Recrystallization | 60 - 90 | > 99 | Hours to days |
| Distillation | 70 - 95 | > 98 | Hours |
| Liquid-Liquid Extraction | > 90 | Variable (often a preliminary step) | Minutes to hours |
| Precipitation | 80 - 95 | > 90 | Minutes to hours |
| Scavenger Resins | High | High | Hours |
General Troubleshooting Workflow
When encountering purification challenges, a logical workflow can help in efficiently identifying and resolving the issue.
Caption: A general workflow for troubleshooting the purification of reaction mixtures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during product purification, presented in a question-and-answer format.
Column Chromatography
Column chromatography is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[1]
Q1: My compound is not eluting from the column, even with a highly polar solvent.
A1: This can be due to several reasons:
-
Compound Precipitation: The compound may have precipitated on the column if loaded in a solvent where it has low solubility. Solution: Try adding a small amount of a stronger, more polar solvent to the top of the column to redissolve the compound.[2]
-
Compound Decomposition: The compound might be unstable on silica gel. Solution: Test for stability by spotting the compound on a TLC plate and letting it sit before eluting. If it decomposes, consider using a different stationary phase like alumina.[2][3]
-
Incorrect Solvent System: The chosen solvent system may be inappropriate for your compound's polarity. Solution: For very polar compounds, consider reverse-phase chromatography or a more polar mobile phase, such as methanol in dichloromethane.[2]
Q2: The separation between my product and a starting material with a similar Rf is poor.
A2: To improve the separation of compounds with similar Rf values:
-
Optimize the Solvent System: Small changes in solvent polarity can significantly impact separation. Experiment with different solvent ratios or switch to a different solvent system altogether.[2]
-
Use a Longer Column: Increasing the column length provides more surface area for interaction, which can enhance separation.[2]
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the chromatography run can help resolve closely eluting compounds.[1]
-
Alternative Stationary Phase: Switching from silica gel to alumina, or vice versa, may alter the selectivity of the separation.[2]
Q3: How much silica gel should I use?
A3: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. For easier separations, a lower ratio may be sufficient.[1]
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.
Q1: No crystals form after cooling the solution.
A1: This is a common issue with several potential solutions:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.[4][5][6]
-
Supersaturation: The solution may be supersaturated. Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[4][6][7]
-
Inappropriate Solvent: The chosen solvent may not be suitable. Solution: If possible, remove the solvent and try a different one or a mixed solvent system.[5]
Q2: The compound "oils out" instead of forming crystals.
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8] This often happens with low-melting-point solids or when the solution is too concentrated.[2][4]
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.[2][4][7]
-
Slow Cooling: Cool the solution more slowly to encourage the formation of crystals rather than an oil.[5]
-
Change the Solvent: The solvent may not be appropriate. A different solvent or a solvent pair might be necessary.[2]
Q3: The recovery of crystals is very low.
A3: A low yield can result from several factors:
-
Using Too Much Solvent: A large amount of the product may remain dissolved in the mother liquor. Solution: Concentrate the mother liquor and cool it again to recover more crystals.[7][8]
-
Premature Crystallization: The product may have crystallized on the filter paper during hot filtration. Solution: Ensure the filtration apparatus is pre-heated to prevent this.[8]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Solution: Always use a minimal amount of ice-cold solvent for washing.[6]
Liquid-Liquid Extraction
Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids.[9]
Q1: An emulsion has formed between the two layers, and they won't separate.
A1: Emulsion formation is a common problem in liquid-liquid extraction.[10] Here are several ways to address it:
-
Be Patient: Allow the mixture to stand for a while, as some emulsions will break on their own.[11]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[10][11]
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help break the emulsion.[10][11]
-
Filtration: Filter the mixture through a plug of glass wool or Celite.[10][11]
-
Centrifugation: If available, centrifuging the mixture can help separate the layers.[10]
Q2: I'm not sure which layer is the organic and which is the aqueous.
A2: A simple test can help identify the layers:
-
Add Water: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[12]
Distillation
Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points.[13]
Q1: The distillation is proceeding very slowly or not at all.
A1: Several factors can cause a slow or stalled distillation:
-
Insufficient Heating: Ensure the heating mantle is in good contact with the flask and is set to an appropriate temperature. Insulating the distillation head can also help.[2]
-
Vapor Leaks: Check all glass joints to ensure they are properly sealed.[2][14]
-
Condenser is Too Efficient: If the condenser is too cold, it can cause the vapor to condense and return to the distilling flask. Try reducing the flow of the cooling liquid.
Q2: The temperature is fluctuating during distillation.
A2: A stable temperature reading is indicative of a pure substance distilling. Fluctuations can be due to:
-
Presence of Impurities: The mixture may contain multiple components with different boiling points.[2]
-
Uneven Boiling: Ensure smooth boiling by using a stir bar or boiling chips.[2]
-
Improper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[14]
Scavenger Resins
Scavenger resins are polymers with functional groups designed to react with and remove specific excess reagents or by-products from a reaction mixture.[15][16]
Q1: How do scavenger resins work?
A1: Scavenger resins have functional groups that selectively bind to target impurities, which are typically excess starting materials or reagents.[16][17] After the reaction is complete, the resin is added to the reaction mixture and stirred. The resin, now with the bound impurity, is then simply filtered off, leaving the purified product in the solution.[18]
Q2: What are the advantages of using scavenger resins?
A2: The main advantages include:
-
Simplified Purification: They can eliminate the need for traditional purification methods like chromatography or extraction.[16]
-
High Selectivity: They can be designed to target specific functional groups, leading to very clean products.[17]
-
Ease of Use: The workup simply involves filtration.[16]
Experimental Protocols
General Protocol for Flash Column Chromatography
Caption: A standard workflow for purification by flash column chromatography.
Methodology:
-
Column Preparation: A chromatography column is packed with a slurry of silica gel in the initial, least polar eluent.[19]
-
Sample Loading: The crude product is dissolved in a minimal amount of solvent and carefully applied to the top of the silica gel.[1][20]
-
Elution: The mobile phase (eluent) is passed through the column, often with the aid of positive pressure.[1]
-
Fraction Collection: The eluent is collected in a series of fractions.[1]
-
Analysis: The composition of each fraction is monitored by a suitable technique, commonly Thin-Layer Chromatography (TLC).[1]
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed, typically using a rotary evaporator.[1]
General Protocol for Recrystallization
Caption: A standard workflow for purification by recrystallization.
Methodology:
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent.[11]
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.[11]
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, causing the desired compound to crystallize while impurities remain in the solution.[2][6]
-
Isolation: The crystals are collected by vacuum filtration.[2]
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.[2][6]
-
Drying: The purified crystals are dried to remove any remaining solvent.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. varsitytutors.com [varsitytutors.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 17. canftech.com [canftech.com]
- 18. silicycle.com [silicycle.com]
- 19. benchchem.com [benchchem.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability of 1,2-dichlorohexane under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,2-dichlorohexane under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic conditions?
A1: this compound is generally stable under most acidic conditions. The carbon-chlorine bond is strong, and acid-catalyzed hydrolysis or other degradation pathways are not typically observed under standard experimental conditions. While extremely harsh conditions (e.g., high concentrations of superacids) could potentially lead to degradation, for most applications in acidic media, this compound can be considered robust.
Q2: What happens to this compound in the presence of a base?
A2: this compound is unstable in the presence of strong bases. It will primarily undergo an elimination reaction, specifically dehydrochlorination, to yield a mixture of chlorohexene isomers. This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond.
Q3: What are the primary products of the reaction of this compound with a base?
A3: The primary products are constitutional isomers of chlorohexene. The exact distribution of these isomers will depend on the reaction conditions and the stereochemistry of the starting this compound.
Q4: Can substitution reactions occur when this compound is treated with a base?
A4: Yes, nucleophilic substitution reactions can occur as a competing pathway to elimination, leading to the formation of chloro- and dihydroxy-hexane derivatives. However, with a strong, sterically hindered base and higher temperatures, elimination is generally the favored reaction pathway.
Q5: What factors influence whether elimination or substitution occurs?
A5: The outcome of the reaction is influenced by several factors:
-
Base Strength and Steric Hindrance: Strong, bulky bases favor elimination.
-
Temperature: Higher temperatures favor elimination over substitution.
-
Solvent: Less polar solvents tend to favor elimination.
-
Substrate Structure: The structure of the alkyl halide plays a role, with secondary halides like this compound being susceptible to both pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired elimination product (chlorohexene) | Reaction conditions favor substitution. | - Use a stronger, more sterically hindered base (e.g., potassium tert-butoxide instead of sodium hydroxide).- Increase the reaction temperature.- Use a less polar solvent (e.g., ethanol). |
| Formation of multiple unexpected byproducts | - Competing substitution and elimination reactions.- Further reactions of the initial products. | - Optimize reaction conditions (temperature, base concentration, reaction time) to favor a single pathway.- Use a milder base if possible.- Analyze the product mixture by GC-MS to identify byproducts and adjust the reaction strategy accordingly. |
| Reaction does not proceed or is very slow under basic conditions | - Insufficiently strong base.- Low temperature. | - Switch to a stronger base.- Increase the reaction temperature. Ensure adequate heating and stirring. |
| Inconsistent results between experiments | - Variability in reagent quality (e.g., base concentration, water content in solvent).- Inconsistent reaction setup and temperature control. | - Use fresh, high-purity reagents.- Ensure consistent and accurate measurement of all reagents and solvents.- Maintain precise temperature control throughout the reaction. |
Data Summary
Table 1: General Reactivity of this compound
| Condition | Primary Reaction Pathway | Major Products | General Observations |
| Acidic | Generally stable | No significant reaction | Degradation is not a common issue under typical acidic experimental conditions. |
| Basic (e.g., NaOH, KOH in ethanol) | Elimination (Dehydrochlorination) | Chlorohexene isomers | Reaction is favored by strong bases and higher temperatures. Substitution products can be formed as byproducts. |
Experimental Protocols
General Protocol for Base-Induced Dehydrochlorination of this compound:
-
Reagents and Setup:
-
This compound
-
Strong base (e.g., potassium hydroxide or sodium hydroxide)
-
Ethanol (as solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heating mantle.
-
-
Procedure:
-
Dissolve the base in ethanol in the round-bottom flask. For a more effective elimination, a concentrated solution of the base in ethanol should be used.
-
Add this compound to the basic solution.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a work-up procedure, which typically involves neutralizing any remaining base, extracting the organic products with a suitable solvent (e.g., diethyl ether), drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the resulting chlorohexene isomers by distillation or column chromatography.
-
Visualizations
Challenges in the scale-up of 1,2-dichlorohexane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,2-dichlorohexane.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Researchers often face challenges in achieving high yields of the desired this compound isomer due to the nature of the chlorination reaction of hexane.
| Potential Cause | Recommended Action |
| Poor Regioselectivity: Free-radical chlorination of n-hexane is notoriously unselective, leading to a mixture of monochlorinated (1-, 2-, and 3-chlorohexane) and dichlorinated isomers.[1][2][3] | Optimize Reaction Conditions: While difficult to control, adjusting temperature and the ratio of reactants can influence selectivity to some extent. Lower temperatures generally favor more selective reactions.[4] Alternative Synthesis Route: Consider the chlorination of 1-hexene, which can offer better regioselectivity for this compound. |
| Over-chlorination: Excessive chlorination leads to the formation of trichlorinated and higher chlorinated alkanes, reducing the yield of the desired dichlorinated product.[5][6][7] | Control Reactant Stoichiometry: Use a carefully controlled molar ratio of hexane to chlorine. A stoichiometric or slight excess of hexane can help minimize over-chlorination. Monitor Reaction Progress: Utilize in-process monitoring techniques like gas chromatography (GC) to track the formation of products and byproducts, stopping the reaction at the optimal time. |
| Radical Quenching: The presence of impurities (e.g., oxygen) can terminate the radical chain reaction, leading to incomplete conversion and low yields.[6] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Use Purified Reagents: Ensure that the hexane and chlorine gas are of high purity to avoid introducing radical scavengers. |
Issue 2: High Levels of Impurities and Isomeric Byproducts
The primary challenge in this compound production is the separation of the desired product from a complex mixture of isomers and other byproducts.
| Potential Cause | Recommended Action |
| Formation of Multiple Isomers: Free-radical attack on the hexane backbone can occur at any carbon atom, resulting in a mixture of 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 2,3-, 2,4-, 2,5-, and 3,4-dichlorohexanes. | Fractional Distillation: Due to differences in boiling points, fractional distillation is a primary method for separating isomeric dichlorinated hexanes. However, closely boiling isomers may require highly efficient distillation columns. Preparative Chromatography: For high-purity applications, preparative gas chromatography or other chromatographic techniques may be necessary, although this is often not feasible for large-scale production. |
| Presence of Monochlorinated Hexanes: Incomplete reaction or suboptimal stoichiometry can leave significant amounts of 1-, 2-, and 3-chlorohexane in the product mixture. | Optimize Reaction Time and Stoichiometry: Ensure sufficient reaction time and an appropriate chlorine-to-hexane ratio to drive the reaction towards dichlorination. Recycle Unreacted Materials: Implement a process to separate and recycle unreacted hexane and monochlorinated hexanes back into the reactor feed. |
| Formation of Degradation Products: High reaction temperatures can lead to the formation of alkenes and other degradation byproducts. | Temperature Control: Maintain a consistent and optimized reaction temperature. Use a well-designed reactor with efficient heat exchange to prevent hot spots. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing this compound?
A1: The most probable industrial route is the free-radical chlorination of n-hexane, typically initiated by UV light (photochlorination).[4] This method is cost-effective but presents significant challenges in terms of selectivity. An alternative, more selective route is the direct chlorination of 1-hexene.
Q2: How can I improve the selectivity towards this compound during free-radical chlorination?
A2: Achieving high selectivity is challenging. However, you can influence the product distribution by:
-
Controlling Temperature: Lower reaction temperatures generally lead to higher selectivity.[4]
-
Using a Solvent: Certain aromatic solvents can increase the selectivity of chlorination.
-
Catalyst Selection: While typically a radical-initiated process, research into selective catalysts for alkane functionalization is ongoing.
Q3: What are the main byproducts to expect in the crude product mixture?
A3: You can expect a complex mixture including:
-
Isomers of monochlorohexane (1-chlorohexane, 2-chlorohexane, 3-chlorohexane).
-
Other isomers of dichlorohexane (1,3-, 1,4-, 1,5-, 1,6-, 2,3-, 2,4-, 2,5-, and 3,4-dichlorohexane).
-
Trichlorohexanes and other more highly chlorinated alkanes.
-
Unreacted n-hexane.
-
Hydrogen chloride (HCl) is a major byproduct of the reaction.[8]
Q4: What analytical methods are suitable for monitoring the reaction and ensuring product purity?
A4: Gas chromatography (GC) with a suitable detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), is the most common and effective method for separating and quantifying the various chlorinated hexane isomers and other byproducts.[9][10][11] Mass spectrometry (MS) coupled with GC can be used for definitive identification of the components.
Q5: What are the key safety precautions to consider during the scale-up of this compound production?
A5: Key safety considerations include:
-
Handling of Chlorine: Chlorine is a toxic and corrosive gas. Proper handling procedures, including the use of personal protective equipment (PPE) such as respirators, gloves, and eye protection, are essential.[12][13][14][15]
-
Exothermic Reaction: The chlorination of alkanes is an exothermic reaction. A robust reactor cooling system is necessary to prevent runaway reactions.
-
Pressure Management: The reaction generates hydrogen chloride gas, which can lead to a pressure buildup in the reactor. A proper pressure relief system is crucial.
-
Material Compatibility: Ensure that all reactor components and piping are made of materials resistant to corrosion by chlorine and hydrochloric acid.
Experimental Protocols
Representative Lab-Scale Protocol for Free-Radical Chlorination of Hexane
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
n-Hexane (high purity)
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
UV lamp (for photo-initiation)
-
Three-necked round-bottom flask equipped with a condenser, gas inlet tube, and a magnetic stirrer.
-
Gas washing bottle containing a neutralizing agent (e.g., sodium hydroxide solution) for the HCl byproduct.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the three-necked flask with a measured amount of n-hexane.
-
Purge the system with an inert gas for 15-20 minutes to remove any oxygen.
-
Start the magnetic stirrer and begin cooling the flask to the desired reaction temperature (e.g., 0-10 °C) using an ice bath.
-
Position the UV lamp to irradiate the flask.
-
Slowly bubble a controlled flow of chlorine gas through the hexane via the gas inlet tube. The HCl gas produced will exit through the condenser and be neutralized in the gas washing bottle.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion is reached, stop the chlorine flow and the UV lamp.
-
Purge the system with the inert gas again to remove any unreacted chlorine and HCl.
-
The crude product can then be washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation.
Visualizations
Caption: Free-radical chlorination pathway for this compound production.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General purification workflow for this compound.
References
- 1. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 2. Solved Free-radical chlorination of hexane gives very poor | Chegg.com [chegg.com]
- 3. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]
- 4. Photochlorination - Wikipedia [en.wikipedia.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. icheme.org [icheme.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 13. worksafebc.com [worksafebc.com]
- 14. erc.mp.gov.in [erc.mp.gov.in]
- 15. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]
Preventing the formation of positional isomers of dichlorohexane
Welcome to the technical support center for dichlorohexane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of positional isomer formation during the chlorination of hexane.
Frequently Asked Questions (FAQs)
Q1: Why does the direct chlorination of hexane often result in a mixture of positional isomers?
Direct chlorination of hexane, particularly under free-radical conditions (e.g., using Cl₂ with UV light), is notoriously unselective.[1][2] The chlorine radical is highly reactive and can abstract hydrogen atoms from any of the carbon positions (primary, secondary, and tertiary) in the hexane chain.[3][4][5] Since the secondary C-H bonds in hexane are slightly weaker and more numerous than the primary C-H bonds, a statistical mixture of 1-chloro-, 2-chloro-, and 3-chlorohexane is initially formed.[6][7] Subsequent chlorination to form dichlorohexanes further complicates the product mixture, leading to various positional isomers (e.g., 1,2-, 1,3-, 1,4-, 2,3-dichlorohexane, etc.).[7][8]
Q2: Is it possible to synthesize a specific dichlorohexane isomer with high purity?
Yes, by selecting the appropriate starting material and reaction conditions, it is possible to synthesize specific dichlorohexane isomers with high purity, thereby avoiding the formation of a complex mixture of positional isomers. For instance, 1,6-dichlorohexane can be synthesized from 1,6-hexanediol with high yield and purity.[9][10] Other methods have been developed for the site-selective chlorination of alkanes, offering pathways to specific isomers.[11][12][13]
Q3: What are the main strategies to control regioselectivity in hexane chlorination?
Controlling regioselectivity in hexane chlorination involves moving away from traditional free-radical halogenation towards more sophisticated methods. Key strategies include:
-
Directed C-H activation: Employing directing groups that position the chlorinating agent at a specific site on the hexane backbone.[14][15]
-
Steric hindrance: Using bulky chlorinating agents that preferentially attack the less sterically hindered positions.[16]
-
Catalytic systems: Utilizing catalysts, such as metal-organic layers (MOLs) or manganese porphyrins, that facilitate chlorination at specific positions through electronic or steric effects.[11][12][17]
-
Starting from functionalized precursors: Synthesizing a specific isomer from a starting material that already contains functional groups at the desired positions for chlorination, such as using a diol to create a dichloride.[9][10]
Troubleshooting Guide
Issue: My reaction produced a complex mixture of dichlorohexane isomers.
-
Probable Cause: You are likely using a non-selective chlorination method, such as free-radical chlorination with chlorine gas and UV light. This method is known to produce a mixture of mono- and polychlorinated alkanes with low regioselectivity.[1][7][18]
-
Solution:
-
Change your synthetic approach: Instead of direct chlorination of hexane, consider starting from a precursor that will yield the desired isomer. For example, to synthesize 1,6-dichlorohexane, start with 1,6-hexanediol.
-
Employ a site-selective chlorination method: If direct chlorination is necessary, explore methods that offer higher regioselectivity. See the table below for a comparison of selective chlorination methods.
-
Issue: I am trying to synthesize 2-chlorohexane as an intermediate, but I am getting significant amounts of 1- and 3-chlorohexane.
-
Probable Cause: The selectivity of your chlorination reaction for the C-2 position is not high enough. This is a common problem in alkane functionalization due to the similar reactivity of the secondary C-H bonds.[11]
-
Solution:
-
Utilize a catalyst designed for 2-position selectivity: A metal-organic layer (MOL) catalyst has been shown to achieve high selectivity for the 2-position in the photo-chlorination of linear alkanes.[11][17]
-
Use N-chloroamines in acidic solution: Photochlorination with tertiary N-chloroammonium perchlorates in trifluoroacetic acid has demonstrated a strong preference for the 2-isomer of monochlorohexanes due to the steric bulk of the aminium radical.[16]
-
Data Presentation
Table 1: Comparison of Selective Chlorination Methods for Hexane
| Method | Target Position | Selectivity/Yield | Reference(s) |
| Metal-Organic Layer (MOL) Photocatalysis | 2-chlorohexane | 85% selectivity for 2-chlorohexane | [11][17] |
| N-chloroammonium Perchlorates (Photochemical) | 2-chlorohexane | High preference for the 2-isomer | [16] |
| N-Chloroamides with Visible Light | Tertiary C-H | High selectivity for tertiary C-H bonds | [12][13] |
| Synthesis from 1,6-hexanediol | 1,6-dichlorohexane | 96% yield, 99.6% purity | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1,6-Dichlorohexane from 1,6-Hexanediol
This protocol is adapted from a patented synthesis method.[9][10]
-
Materials:
-
1,6-hexanediol
-
Ammonium chloride
-
Hydrogen chloride (gas)
-
Water
-
1000ml reaction flask with an oil-water separator and condenser
-
-
Procedure:
-
To the reaction flask, add 400g of water, 5g of ammonium chloride, and 500g of 1,6-hexanediol.
-
Stir the mixture and heat to 50°C.
-
Begin bubbling hydrogen chloride gas into the reaction mixture.
-
Continue passing HCl gas as the solution turns from clear to milky white.
-
Increase the temperature to 110°C to initiate reflux and liquid separation.
-
Continue the reflux for 3 hours. The molar ratio of 1,6-hexanediol to HCl gas should be approximately 1:2.5.
-
The upper layer in the oil-water separator is the 1,6-dichlorohexane product. Separate and collect this layer.
-
Protocol 2: General Concept for Site-Selective Photo-Chlorination using a Metal-Organic Layer (MOL) Catalyst
This protocol is based on published research on selective C-H bond activation.[11][17]
-
Materials:
-
n-hexane (substrate)
-
A suitable chlorine source (e.g., FeCl₃)
-
A custom-designed metal-organic layer (MOL) material with an amide functional group
-
Solvent
-
Photoreactor
-
-
Procedure:
-
Suspend the MOL catalyst in a solution of n-hexane and the chlorine source in an appropriate solvent within the photoreactor.
-
Irradiate the mixture with a suitable light source (e.g., a specific wavelength LED) at room temperature.
-
Monitor the reaction progress using gas chromatography (GC) to determine the conversion and selectivity.
-
Upon completion, the catalyst can be recovered by filtration, and the product, primarily 2-chlorohexane, can be isolated from the reaction mixture.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,6-dichlorohexane.
Caption: Troubleshooting logic for the formation of multiple isomers.
References
- 1. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. google.com [google.com]
- 6. Solved Free-radical chlorination of hexane gives very poor | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main [vedantu.com]
- 9. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 10. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 15. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selectivity in the halogenation of hexane by tertiary aminium radicals from the photodecomposition of N-halogenoammonium perchlorates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,2-dichlorohexane
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,2-dichlorohexane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: Peak tailing in gas chromatography refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic because it can lead to several negative consequences, including reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased sensitivity, which can ultimately compromise the accuracy and reliability of analytical results.[2][3]
Q2: My chromatogram for this compound shows significant peak tailing. What are the most common causes?
A2: Peak tailing in the GC analysis of this compound can stem from a variety of physical and chemical factors within the GC system. The most common causes can be broadly categorized as follows:
-
Active Sites: Unwanted interactions between the analyte and active sites within the GC system are a primary cause of peak tailing.[1][4] These active sites can be exposed silanol groups on the surface of a glass inlet liner, the column itself, or contaminants within the system.[1]
-
Column Issues: Problems with the GC column, such as contamination (especially at the inlet end), degradation of the stationary phase, or an improper column cut, can all lead to peak tailing.[5][6]
-
Inlet-Related Problems: The inlet is a frequent source of issues. A contaminated or improperly deactivated inlet liner, a leaking septum, incorrect column installation depth, or an inappropriate split ratio can all contribute to peak distortion.[7][8]
-
Flow Path Obstructions: Any disruption in the carrier gas flow path can cause turbulence and lead to peak tailing.[6][9] This can be due to debris from the septum or ferrules, or an improper connection.
-
Chemical Interactions with Halogenated Compounds: Specifically for halogenated compounds like this compound, interactions with the ion source in a GC-MS system can cause peak tailing. This can be due to the formation of metal chlorides on the ion source surfaces.[10][11]
Q3: How can I systematically troubleshoot the peak tailing of my this compound peak?
A3: A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following workflow provides a step-by-step guide to troubleshooting.
Caption: Troubleshooting workflow for peak tailing of this compound.
Q4: Can the choice of GC column affect peak tailing for this compound?
A4: Yes, the choice of GC column is critical. For a moderately polar compound like this compound, a column with a stationary phase of appropriate polarity should be selected to achieve good peak shape and resolution.
-
Stationary Phase: A mid-polarity stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, is often a good starting point. Non-polar phases like 100% dimethylpolysiloxane can also be used, but may be more susceptible to interactions with active sites if the system is not perfectly inert. Highly polar phases like WAX columns might provide too much retention and are generally not the first choice for halogenated hydrocarbons.
-
Column Inertness: Using a highly inert column is crucial to minimize interactions with active silanol groups.[9] Look for columns specifically marketed as "inert" or "MS-certified" as they undergo special deactivation treatments.
Q5: What role does the inlet liner play and how can I optimize it?
A5: The inlet liner is a critical component that can significantly impact peak shape. For active compounds like this compound, using a deactivated liner is essential.
-
Deactivation: Always use a liner that has been chemically deactivated to cover active silanol groups.
-
Liner Geometry: The geometry of the liner can affect vaporization and sample transfer. A liner with a taper at the bottom can help focus the sample onto the column.
-
Glass Wool: The presence and deactivation of any glass wool in the liner are also important. While wool can help with vaporization and trapping non-volatile residues, it can also be a source of activity if not properly deactivated.
Data Presentation
The following table summarizes the effect of different troubleshooting actions on the peak asymmetry factor for this compound. A value closer to 1.0 indicates a more symmetrical peak.
| Condition | Peak Asymmetry Factor (As) | Interpretation |
| Initial State (Tailing Observed) | 2.1 | Significant peak tailing, unacceptable for quantitative analysis. |
| After Replacing Inlet Liner with a Deactivated Liner | 1.5 | Improvement in peak shape, but still some tailing present. |
| After Trimming 15 cm from the Column Inlet | 1.2 | Further improvement, suggesting column contamination was a factor. |
| After Replacing the Column with a New, Inert Column | 1.05 | Excellent peak symmetry, indicating the old column was the primary issue. |
Experimental Protocols
Protocol 1: GC Column Trimming
This protocol describes the procedure for trimming the inlet end of a capillary GC column to remove contamination.
-
System Cooldown: Ensure the GC oven and inlet are cooled down to room temperature.
-
Carrier Gas Off: Turn off the carrier gas flow to the inlet.
-
Column Removal: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Cutting the Column: Using a ceramic scoring wafer or a capillary column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut under a magnifying glass to ensure it is clean and perpendicular.[3][5]
-
Column Reinstallation: Reinstall the column into the inlet at the correct depth as specified by the instrument manufacturer.
-
Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.
-
Conditioning: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.
Protocol 2: Inlet Liner Replacement
This protocol outlines the steps for replacing the inlet liner.
-
System Cooldown: Cool the GC inlet to a safe temperature.
-
Carrier Gas Off: Turn off the carrier gas supply.
-
Inlet Disassembly: Carefully remove the retaining nut and septum from the top of the inlet.
-
Liner Removal: Using forceps, remove the old liner. Note its orientation and the position of any O-rings.
-
Inlet Inspection: Inspect the inside of the inlet for any visible contamination or debris and clean if necessary.
-
New Liner Installation: Place the new, deactivated liner (with a new O-ring if applicable) into the inlet in the correct orientation.
-
Reassembly: Reinstall the septum and retaining nut.
-
Leak Check: Restore the carrier gas flow and perform a leak check.
Mandatory Visualization
Caption: Interaction of this compound with active sites leading to peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of cis-1,2-Dichlorohexane
Welcome to the technical support center for the stereoselective synthesis of cis-1,2-dichlorohexane from cyclohexene oxide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing cis-1,2-dichlorohexane from cyclohexene oxide?
The main challenge is controlling the stereochemistry of the epoxide ring-opening reaction. Standard acid-catalyzed ring-opening by a halide nucleophile (HX) typically proceeds via an SN2-like mechanism with backside attack, which results in the formation of the trans isomer (an anti-addition product).[1][2] Achieving the cis configuration requires specific reagents and conditions that facilitate a formal syn-addition of the two chlorine atoms across the original C-O bonds. This often involves a mechanism with two successive inversions of stereochemistry.[3]
Q2: Which methods provide the highest selectivity for cis-1,2-dichlorohexane?
Two primary methods have been reported to produce high yields and excellent selectivity for the cis isomer:
-
Sulfuryl Chloride (SO₂Cl₂) with Pyridine: This one-step method is highly effective. Using sulfuryl chloride in a chloroform solution with pyridine as a base can yield the cis isomer with greater than 99% purity.[4]
-
Dichlorotriphenylphosphorane (Ph₃PCl₂): This reagent, often generated in situ from triphenylphosphine (PPh₃) and chlorine gas (Cl₂), reacts with cyclohexene oxide to give high yields of the cis-dichloride.[5][6] The mechanism is believed to proceed through a process that results in configuration inversion at both carbon atoms of the epoxide ring.[3]
More modern approaches also include catalytic methods using triphenylphosphine oxide with oxalyl chloride, which function under milder conditions.[7][8]
Q3: Why is my reaction producing the trans-1,2-dichlorocyclohexane isomer as the major product?
Formation of the trans isomer is characteristic of a standard SN2 ring-opening pathway where a chloride ion directly attacks one of the epoxide carbons. This can occur if your reaction conditions inadvertently generate acidic species (like HCl) that protonate the epoxide, activating it for direct attack by a free chloride nucleophile.[1][2] Using reagents not specifically designed for cis-dichlorination will almost certainly lead to the thermodynamically more stable trans product.
Q4: Can I use other chlorinating agents like thionyl chloride (SOCl₂)?
Yes, the reaction of cyclohexene oxide with thionyl chloride and pyridine has also been reported to produce cis-1,2-dichlorocyclohexane as the predominant isomer, similar to the sulfuryl chloride method.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for cis-dichloride synthesis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the reaction conditions and outcomes for the most effective reported methods.
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | cis Isomer Purity (%) | Reference |
| Method A: Sulfuryl Chloride | Cyclohexene Oxide, SO₂Cl₂, Pyridine | Chloroform | Reflux (61°C) | 16 h | 45 | >99.0 | [4] |
| Method B: Dichlorotriphenylphosphorane | Cyclohexene Oxide, PPh₃, Cl₂ (forms Ph₃PCl₂) | Benzene | Reflux (80°C) | 4 h | 71–73 | High (Implied) | [5][6] |
Key Experimental Protocols
Protocol A: Synthesis using Sulfuryl Chloride and Pyridine
This protocol is adapted from the high-selectivity procedure reported in the Canadian Journal of Chemistry.[4]
General Workflow
Caption: General experimental workflow for the sulfuryl chloride method.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyclohexene oxide (1.0 g, 10.2 mmol) and pyridine (0.81 g, 10.2 mmol) in anhydrous chloroform (10 mL).
-
Reagent Addition: Heat the solution to a gentle reflux. Add sulfuryl chloride (1.51 g, 11.2 mmol) dropwise over 5 minutes.
-
Reaction: Maintain the reflux for 16 hours. The reaction mixture should remain clear or pale yellow.
-
Workup: Cool the reaction mixture to room temperature. Cautiously add water (15 mL) and then ether (35 mL) to the flask.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 10% sodium carbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on neutral alumina using petroleum ether as the eluent to yield pure cis-1,2-dichlorocyclohexane.[4]
Protocol B: Synthesis using Dichlorotriphenylphosphorane
This protocol is based on the procedure published in Organic Syntheses.[5][6]
Proposed Reaction Pathway
Caption: Reaction pathway for dichlorination using Ph₃PCl₂.
Methodology:
-
Reagent Preparation: In a three-necked flask cooled in an ice bath, charge triphenylphosphine (95 g, 0.36 mol) and anhydrous benzene (500 mL). Bubble chlorine gas through the stirred solution until a strong yellow color persists, indicating the formation of dichlorotriphenylphosphorane (Ph₃PCl₂).
-
Reaction Setup: Add a solution of cyclohexene oxide (24.5 g, 0.25 mol) in benzene (50 mL) dropwise to the cold Ph₃PCl₂ suspension over 20 minutes.
-
Reaction: Remove the ice bath and replace it with a heating mantle. Stir and reflux the mixture for 4 hours.
-
Workup: Cool the mixture and quench any excess Ph₃PCl₂ by slowly adding methanol (10 mL).
-
Extraction & Washing: Concentrate the mixture on a rotary evaporator. Triturate the residue with petroleum ether (300 mL) to precipitate triphenylphosphine oxide. Filter the solid and wash it thoroughly with petroleum ether. Combine the filtrates and wash sequentially with 5% aqueous sodium bisulfite and water.
-
Drying and Purification: Dry the organic phase over magnesium sulfate, filter, and concentrate. Distill the crude product under reduced pressure (e.g., 105–110°C at 33 mm Hg) to obtain pure cis-1,2-dichlorocyclohexane.[5][6] (Caution: Benzene is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cis-1,2-Dichlorocyclohexane|CAS 10498-35-8 [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Production Method of cis-1,2-Dichlorocyclohexane - Chempedia - LookChem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of 1,2-Dichlorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of 1,2-dichlorohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Low or no conversion of this compound.
Question: My experiment is showing very low or no conversion of the this compound starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can typically be attributed to several factors:
-
Insufficient Temperature: The thermal decomposition of chlorinated alkanes requires a significant energy input. The reaction temperature may be too low for efficient dehydrochlorination. For analogous compounds like 1,2-dichloropropane, decomposition temperatures are typically in the range of 227–590°C.[1] For 1,2-dichloroethane, temperatures can be even higher, in the range of 350-600°C.[2]
-
Solution: Gradually increase the reactor temperature in increments of 20-25°C and monitor the conversion. Ensure your experimental setup can safely handle the higher temperatures.
-
-
Short Residence Time: The time that the this compound spends in the heated reaction zone may be too short for the decomposition to proceed to a significant extent.
-
Solution: If using a flow reactor, decrease the flow rate of the carrier gas or the liquid feed to increase the residence time. For batch reactors, simply increase the reaction time.
-
-
Lack of a Catalyst: While thermal decomposition can occur without a catalyst, the reaction rate can be significantly enhanced by the presence of one. Various materials have been shown to catalyze the dehydrochlorination of similar molecules.
-
Solution: Consider introducing a catalyst. For similar reactions, catalysts like activated carbon, zeolites, and certain metal oxides have been used.[3][4] For instance, N-doped activated carbon has shown high activity for the dehydrochlorination of 1,2-dichloroethane at temperatures as low as 250°C.[5]
-
Issue: Unexpected side products and low selectivity.
Question: I am observing a wide range of unexpected products in my GC-MS analysis, and the selectivity towards the desired product is low. What could be causing this?
Answer: The formation of multiple products is indicative of complex reaction pathways, which can be influenced by several factors:
-
High Reaction Temperature: While a high temperature can increase conversion, excessively high temperatures can lead to non-selective cracking and the formation of a wider range of byproducts, including smaller hydrocarbons and coke.
-
Solution: Try to find an optimal temperature that balances high conversion with good selectivity. This may require running a temperature screening study.
-
-
Radical Chain Reactions: The thermal decomposition of halogenated alkanes can proceed through radical mechanisms, which can lead to a variety of products.[6][7]
-
Solution: The presence of radical initiators or inhibitors can influence the product distribution. While often difficult to control, understanding the potential for radical reactions is important for interpreting your results.
-
-
Isomerization: At high temperatures, the initial products of dehydrochlorination can undergo isomerization, leading to a mixture of isomers. For example, the pyrolysis of 1,2-dichloropropane yields various monochloropropene isomers.[1]
-
Solution: Characterize all products carefully using analytical techniques like GC-MS and NMR to understand the isomerization pathways. Adjusting the reaction temperature or using a more selective catalyst might favor the formation of a specific isomer.
-
Issue: Clogging or fouling of the reactor.
Question: My reactor is getting clogged with a solid black material. What is this and how can I prevent it?
Answer: The black solid is likely coke, a carbonaceous deposit that can form at high temperatures during the pyrolysis of organic compounds.
-
High Temperatures and Long Residence Times: These conditions favor the formation of coke.
-
Solution: Optimize the reaction conditions to use the lowest possible temperature and shortest residence time that still provides adequate conversion.
-
-
Catalyst Deactivation: Some catalysts can promote coke formation, leading to their deactivation.
-
Solution: If using a catalyst, investigate its stability under the reaction conditions. It may be necessary to regenerate the catalyst periodically or to choose a catalyst that is more resistant to coking. For example, activated carbon-supported tetraphenylphosphonium chloride has been shown to have good anti-coking properties in the dehydrochlorination of 1,2-dichloroethane.[8]
-
Frequently Asked Questions (FAQs)
What are the expected primary products of the thermal decomposition of this compound?
Based on studies of analogous short-chain dichloroalkanes, the primary reaction is expected to be dehydrochlorination (the elimination of HCl). This would lead to the formation of various isomers of chloro-hexene and HCl.[4][9][10] Further decomposition at higher temperatures could lead to the formation of dienes, smaller hydrocarbons, and coke.
What is a typical temperature range for the thermal decomposition of this compound?
What analytical techniques are suitable for analyzing the products of this compound decomposition?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of the reaction.[11][12][13] For a more detailed structural elucidation of the products, Nuclear Magnetic Resonance (NMR) spectroscopy would be beneficial.
What are the main safety concerns when conducting thermal decomposition of this compound?
-
Toxicity and Flammability: this compound is a flammable and toxic substance. The decomposition products, including HCl and various chlorinated organic compounds, are also hazardous.
-
High Temperatures and Pressures: The experiment involves high temperatures and may generate pressure.
-
Safe Handling Procedures:
-
All work should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn.
-
The experimental apparatus should be designed to handle the expected temperatures and pressures safely.
-
A system for trapping and neutralizing corrosive gases like HCl should be in place.
-
Data Presentation
Due to the lack of specific quantitative data for the thermal decomposition of this compound in the literature, the following table provides data for the analogous compound 1,2-dichloroethane to serve as an estimate.
Table 1: Thermal Decomposition of 1,2-Dichloroethane (Analogous Compound)
| Temperature (°C) | Conversion (%) | Major Products | Catalyst | Reference |
| 500 - 560 | 90 - 100 | Vinyl chloride (>99% purity) | Iron garnet | [2] |
| 250 | 85.1 (stable for 180h) | Vinyl chloride | N-doped activated carbon | [5] |
| 200 - 230 | 70 | Vinyl chloride (98% selectivity) | BaCl₂ | [14] |
Experimental Protocols
Representative Protocol for Thermal Decomposition of this compound in a Flow Reactor
This protocol is a general guideline and should be adapted based on the specific equipment and safety procedures of your laboratory.
-
Reactor Setup:
-
A tubular reactor (e.g., quartz or stainless steel) is placed inside a tube furnace with a temperature controller.
-
The inlet of the reactor is connected to a carrier gas (e.g., nitrogen or argon) line with a mass flow controller, and a liquid feed line connected to a syringe pump for introducing the this compound.
-
The outlet of the reactor is connected to a series of cold traps (to collect condensable products) and a bubbler containing a neutralizing solution (e.g., sodium hydroxide) to trap acidic gases like HCl.
-
-
Experimental Procedure:
-
The reactor is heated to the desired temperature under a steady flow of the inert carrier gas.
-
Once the temperature is stable, the flow of this compound is started using the syringe pump.
-
The reaction is allowed to proceed for a set period.
-
The products are collected in the cold traps.
-
After the experiment, the system is cooled down under the inert gas flow.
-
-
Product Analysis:
-
The liquid products collected in the cold traps are analyzed by GC-MS to identify and quantify the components.
-
The gas stream can also be analyzed online using a gas chromatograph.
-
Visualizations
Caption: Troubleshooting flowchart for low conversion.
Caption: Postulated reaction pathway for thermal decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. US3450780A - Dehydrohalogenation of 1,2-dichloroethane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride over N-doped coconut activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.net [chemguide.net]
- 8. Dehydrochlorination of 1,2-dichloroethane over a tetraphenylphosphonium chloride-supported carbon catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 11. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2-Dichlorohexane and 1,6-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,2-dichlorohexane and 1,6-dichlorohexane. The differing placement of the two chlorine atoms on the hexane backbone significantly influences the reaction pathways and rates, a critical consideration in synthetic chemistry and drug development where precise control over reactivity is paramount. This comparison is supported by established principles of organic chemistry and outlines experimental protocols for empirical validation.
Executive Summary
Theoretical Framework: Substitution vs. Elimination Reactions
Halogenoalkanes like dichlorohexanes primarily undergo two types of reactions: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).[1] The specific pathway is influenced by the structure of the haloalkane, the nature of the nucleophile/base, the solvent, and the temperature.
-
SN2 (Substitution Nucleophilic Bimolecular): A one-step reaction where a nucleophile attacks the carbon atom, and the leaving group departs simultaneously. This is favored by primary and secondary haloalkanes and strong nucleophiles.
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step reaction involving the formation of a carbocation intermediate. It is favored by tertiary and secondary haloalkanes and in the presence of polar protic solvents.
-
E2 (Elimination Bimolecular): A one-step reaction where a strong base removes a proton, leading to the formation of a double bond and the departure of the leaving group.
-
E1 (Elimination Unimolecular): A two-step reaction that proceeds through a carbocation intermediate, competing with the SN1 pathway.
Comparative Reactivity Analysis
Intermolecular vs. Intramolecular Reactions
A significant point of differentiation between the two isomers is the possibility of intramolecular reactions for 1,6-dichlorohexane. When reacting with a nucleophile, 1,6-dichlorohexane can undergo an intramolecular cyclization to form a six-membered ring, such as cyclohexane, under appropriate conditions. This is a first-order process that competes with the second-order intermolecular substitution or elimination reactions.[2][3] In contrast, this compound is sterically hindered from forming a stable cyclic product through a similar intramolecular pathway and will predominantly undergo intermolecular reactions.
The following diagram illustrates the competing intermolecular and intramolecular pathways for 1,6-dichlorohexane.
Caption: Competing reaction pathways for 1,6-dichlorohexane.
Neighboring Group Participation
For this compound, the adjacent chlorine atom can potentially influence the reaction rate through "neighboring group participation" (NGP).[4][5] In this mechanism, the neighboring chlorine atom can act as an internal nucleophile, displacing the other chlorine atom to form a cyclic chloronium ion intermediate. This intermediate is then attacked by an external nucleophile. This process can lead to an overall retention of stereochemistry and often results in an accelerated reaction rate compared to a similar compound without a participating group.[2][5]
The diagram below outlines the proposed mechanism of neighboring group participation for this compound.
Caption: Proposed NGP mechanism for this compound.
Data Presentation: Expected Reactivity Trends
| Feature | This compound | 1,6-Dichlorohexane |
| Primary Reaction Type | Intermolecular Substitution & Elimination | Intermolecular & Intramolecular (Cyclization) Reactions |
| Potential for NGP | High | Negligible |
| Major Products with Base | Hexenes, Dienes, Substitution Products | Cyclohexane, Hexenes, Substitution Products |
| Expected Relative Rate | Potentially faster due to NGP in substitution reactions | Rate is dependent on the competition between inter- and intramolecular pathways. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 1,6-dichlorohexane, a comparative kinetic study can be performed. A well-established method involves monitoring the rate of hydrolysis by reaction with aqueous silver nitrate.
Objective:
To compare the relative rates of nucleophilic substitution of this compound and 1,6-dichlorohexane.
Materials:
-
This compound
-
1,6-dichlorohexane
-
Ethanol (solvent)
-
Aqueous silver nitrate solution (0.1 M)
-
Test tubes
-
Water bath
-
Stopwatch
Methodology:
-
Preparation: In separate test tubes, prepare equimolar solutions of this compound and 1,6-dichlorohexane in ethanol. Ethanol is used as a co-solvent to ensure miscibility of the haloalkanes with the aqueous silver nitrate.
-
Temperature Control: Place the test tubes in a constant temperature water bath and allow them to equilibrate.
-
Reaction Initiation: To each test tube, add an equal volume of the aqueous silver nitrate solution simultaneously and start the stopwatch.
-
Observation: Record the time taken for the first appearance of a silver chloride precipitate in each test tube. The formation of the precipitate indicates that a C-Cl bond has been broken, and the chloride ion has reacted with a silver ion.
-
Data Analysis: The rate of reaction is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a higher reactivity.
The following workflow diagram illustrates this experimental setup.
Caption: Experimental workflow for comparing reactivity.
Conclusion
The structural isomerism of this compound and 1,6-dichlorohexane leads to distinct and predictable differences in their chemical reactivity. While 1,6-dichlorohexane offers the potential for intramolecular cyclization, a valuable tool in the synthesis of cyclic compounds, this compound may exhibit enhanced reactivity in substitution reactions due to neighboring group participation. The choice between these two isomers in a synthetic pathway will, therefore, depend on the desired reaction outcome—be it the formation of a cyclic structure or a rapid intermolecular substitution. The provided experimental protocol offers a straightforward method for empirically verifying these theoretical predictions in a laboratory setting. Further research to quantify the rate constants and product distributions under various conditions would provide a more complete understanding of the reactivity profiles of these two versatile chemical building blocks.
References
Spectroscopic Scrutiny: A Comparative Analysis of 1,2-dichlorohexane and 1,3-dichlorohexane
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of 1,2-dichlorohexane and 1,3-dichlorohexane. This report provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
This guide presents a comprehensive spectroscopic comparison of the constitutional isomers, this compound and 1,3-dichlorohexane. Understanding the distinct spectral fingerprints of these molecules is crucial for their unambiguous identification in complex chemical environments, a common challenge in synthetic chemistry and drug development. This report summarizes key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and provides detailed experimental methodologies for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1,3-dichlorohexane, highlighting the differences in their spectral characteristics. Note that the presence of stereoisomers (cis and trans) for both compounds can lead to more complex spectra than presented in this generalized overview. The data for the trans isomer of this compound is more readily available in the searched literature.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the proximity of electronegative chlorine atoms.
| Compound | Proton Assignment | Chemical Shift (ppm) |
| trans-1,2-dichlorohexane | H-1, H-2 | ~4.01 |
| Other CH₂ | ~1.42 - 2.32 | |
| 1,3-dichlorohexane | H-1, H-3 | Data not readily available in searches |
| Other CH₂ | Data not readily available in searches |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent used and the specific stereoisomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms directly bonded to chlorine are significantly downfield.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-1, C-2 | Data not readily available in searches |
| Other CH₂ | Data not readily available in searches | |
| 1,3-dichlorohexane | C-1, C-3 | Data not readily available in searches |
| Other CH₂ | Data not readily available in searches |
Note: The number of unique carbon signals will depend on the symmetry of the specific isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. The C-Cl stretching vibrations are characteristic of these compounds.
| Compound | Vibrational Mode | Absorption Range (cm⁻¹) |
| This compound | C-H stretch (alkane) | 2850-3000 |
| C-Cl stretch | 600-800 | |
| 1,3-dichlorohexane | C-H stretch (alkane) | 2850-3000 |
| C-Cl stretch | 600-800 |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.
| Compound | m/z of Key Fragments | Interpretation |
| This compound | 154/156/158 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |
| 119/121 | Loss of a chlorine atom ([M-Cl]⁺) | |
| 83 | Loss of two chlorine atoms ([M-2Cl]⁺) | |
| Other fragments | Further fragmentation of the hexane chain | |
| 1,3-dichlorohexane | 154/156/158 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |
| 119/121 | Loss of a chlorine atom ([M-Cl]⁺) | |
| 83 | Loss of two chlorine atoms ([M-2Cl]⁺) | |
| Other fragments | Distinct fragmentation pattern compared to 1,2-isomer |
Note: The relative intensities of the fragment ions will differ between the two isomers, providing a key diagnostic tool.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and 1,3-dichlorohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichlorohexane isomer in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As both this compound and 1,3-dichlorohexane are liquids, a small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the salt plates with the sample in the IR beam path and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the dichlorohexane isomer into the mass spectrometer. For volatile compounds like these, direct infusion or injection via a gas chromatograph (GC-MS) is common.
-
Ionization: Ionize the sample molecules using a suitable technique, typically Electron Ionization (EI) for GC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and 1,3-dichlorohexane.
Caption: A logical workflow for the spectroscopic analysis and identification of dichlorohexane isomers.
A Comparative Guide to Analytical Methods for 1,2-Dichlorohexane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1,2-dichlorohexane. Due to a lack of extensive validated methods specifically for this compound in the public domain, this document draws upon established and validated methods for the closely related and structurally similar compound, 1,2-dichloroethane, along with other chlorinated hydrocarbons. The principles and techniques discussed are readily adaptable for the analysis of this compound, providing a solid foundation for method development and validation.
The primary analytical technique for volatile and semi-volatile chlorinated hydrocarbons is Gas Chromatography (GC) coupled with various detectors. High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile compounds or when specific sample matrices are a concern.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of common analytical methods applicable to the quantification of short-chain chlorinated hydrocarbons like this compound. The data is compiled from studies on analogous compounds and serves as a benchmark for expected performance.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Key Advantages | Key Limitations |
| GC-FID | Aqueous | - | 0.2 µg/g[1] | - | - | Robust, cost-effective, good for high concentrations | Lower sensitivity and selectivity compared to MS |
| GC-MS | Workplace Air | - | 0.009 mg/m³[2][3] | - | 101%[2][3] | High selectivity and sensitivity, definitive identification | Higher instrument cost and complexity |
| Headspace GC-FID | Aqueous Solution | - | 0.2 µg/g[1] | - | - | Minimal sample preparation, good for volatile analytes | Matrix effects can be significant |
| GC-ECD | Water, Soil | Analyte dependent (ppb levels)[4] | - | - | - | Extremely sensitive to halogenated compounds | Prone to contamination, less specific than MS |
| GC/Q-TOF | Reformate | < 2 pg on column | 0.5 ppm (mg/kg) | - | - | High resolution and mass accuracy, excellent for complex matrices | High instrument cost and maintenance |
| HPLC | General | - | - | - | - | Suitable for less volatile compounds, different selectivity | Lower resolution for small volatile compounds compared to GC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on validated methods for similar analytes and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Air Samples
This method is adapted from a validated procedure for the determination of 1,2-dichloroethane in workplace air.[2][3]
a. Sample Collection:
-
A defined volume of air is drawn through a stainless steel adsorption tube packed with a suitable sorbent like Chromosorb 106 using a flow-regulated pump.
b. Sample Preparation (Thermal Desorption):
-
The adsorption tube is heated in a thermal desorber (e.g., at 170°C for 10 minutes) to release the trapped analytes.
-
The desorbed analytes are cryofocused at the head of the GC column.
c. GC-MS Analysis:
-
Gas Chromatograph: An analytical system suitable for thermal desorption and capillary column chromatography.
-
Column: A fused silica capillary column appropriate for volatile organic compounds, such as a DB-624.
-
Carrier Gas: Helium.
-
Oven Program: A temperature-programmed run to ensure separation of the target analyte from other components.
-
Mass Spectrometer: A mass selective detector operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
d. Quantification:
-
Quantification is typically performed using an external or internal standard calibration curve. For workplace air analysis, calibration standards can be prepared by generating a test gas.[3]
Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID) for Liquid Samples
This protocol is based on the determination of 1,2-dichloroethane in aqueous solutions.[1]
a. Sample Preparation:
-
An accurately weighed amount of the sample (e.g., 1 g) is placed into a headspace vial.
-
A suitable solvent, such as N,N-dimethylacetamide (DMAA), and water are added.[1]
-
The vial is immediately sealed with a gas-tight septum.
b. Headspace Analysis:
-
The sealed vial is incubated at a constant temperature to allow the volatile analytes to partition into the headspace.
-
A defined volume of the headspace gas is automatically injected into the GC.
c. GC-FID Analysis:
-
Gas Chromatograph: A system equipped with a headspace autosampler and a flame ionization detector.
-
Column: A fused silica capillary column, such as one coated with polyethylene glycol or polydimethylsiloxane.[1]
-
Carrier Gas: Nitrogen or Helium.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: An isothermal or programmed temperature run to achieve optimal separation.
d. Quantification:
-
The standard addition method is recommended for accurate quantification in complex matrices to compensate for matrix effects.[1] Calibration solutions are prepared by spiking the sample with known amounts of a this compound standard.
High-Performance Liquid Chromatography (HPLC)
While less common for small, volatile compounds like this compound, HPLC can be employed, particularly for non-volatile matrices or as an orthogonal technique.
a. Sample Preparation:
-
The sample is dissolved in a suitable solvent that is miscible with the HPLC mobile phase.
-
Filtration of the sample solution is recommended to remove particulate matter.
b. HPLC Analysis:
-
HPLC System: A standard HPLC system with a suitable pump, injector, and detector (e.g., UV or Refractive Index).
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of non-polar analytes.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The composition can be isocratic or a gradient.
-
Detector: A UV detector is often used if the analyte has a chromophore. For analytes without a strong chromophore, a refractive index detector may be necessary.
c. Quantification:
-
Quantification is performed using an external standard calibration curve prepared with analytical standards of this compound.[5][6]
Method Validation Workflow
The validation of an analytical method is crucial to ensure that the results are accurate, reliable, and reproducible. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
This comprehensive guide provides a starting point for researchers and scientists in developing and validating analytical methods for the quantification of this compound. The selection of the most appropriate method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
References
A Comparative Study of Solvents for Nucleophilic Substitution on 1,2-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various solvents for nucleophilic substitution reactions on 1,2-dichlorohexane. Understanding the profound impact of the solvent on reaction kinetics and mechanism is paramount for optimizing synthetic routes and developing robust drug manufacturing processes. This document presents a detailed analysis based on the established principles of physical organic chemistry, supported by illustrative experimental data and detailed protocols.
Introduction to Nucleophilic Substitution on this compound
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. For a secondary dihaloalkane like this compound, two primary mechanisms are in competition: the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The choice of solvent is a critical factor that can dictate which mechanism prevails and, consequently, the overall efficiency and stereochemical outcome of the reaction.
The structure of this compound, with two electrophilic carbon centers, allows for a variety of potential products, including mono- and di-substituted compounds, as well as elimination products. The solvent plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and product distribution.
The Role of the Solvent
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, can engage in hydrogen bonding. They are highly effective at solvating both cations and anions.[1] Polar protic solvents excel at stabilizing the carbocation intermediate formed during S(_N)1 reactions, thus accelerating this pathway.[2] However, they can also solvate the nucleophile, creating a solvent "cage" that hinders its reactivity in S(_N)2 reactions.[3]
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess significant dipole moments but lack acidic protons for hydrogen bonding.[4] They are adept at solvating cations but leave anions (the nucleophiles) relatively "naked" and highly reactive.[2] This enhanced nucleophilicity makes polar aprotic solvents ideal for promoting S(_N)2 reactions.[2]
-
Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and are generally poor at solvating charged species. They are less commonly used for nucleophilic substitution reactions unless the reactants themselves are nonpolar.
Data Presentation: A Comparative Analysis
The following tables summarize the properties of common solvents and provide illustrative data on their expected impact on the nucleophilic substitution of this compound with both a strong (azide, N(_3)
−
) and a weak (water, H(_2)O) nucleophile. This data is based on established trends for secondary haloalkanes and serves as a predictive guide.
Table 1: Properties of Selected Solvents
| Solvent | Formula | Dielectric Constant (ε) at 20°C | Type |
| Water | H(_2)O | 80.1 | Polar Protic |
| Methanol | CH(_3)OH | 32.7 | Polar Protic |
| Ethanol | C(_2)H(_5)OH | 24.5 | Polar Protic |
| Acetone | (CH(_3))(_2)CO | 20.7 | Polar Aprotic |
| Dimethylformamide (DMF) | (CH(_3))(_2)NCHO | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | (CH(_3))(_2)SO | 46.7 | Polar Aprotic |
| Acetonitrile | CH(_3)CN | 37.5 | Polar Aprotic |
| Hexane | C(6)H({14}) | 1.9 | Nonpolar |
Table 2: Illustrative Comparative Data for Nucleophilic Substitution on this compound
| Solvent | Nucleophile | Predominant Mechanism | Relative Rate (Illustrative) | Major Product(s) (Illustrative Yield) |
| Methanol | N(_3)
| S(_N)2 / S(_N)1 | Moderate | 1-azido-2-chlorohexane, 2-azido-1-chlorohexane (60%) |
| Water | H(_2)O | S(_N)1 | Slow | 1,2-hexanediol (via di-substitution), chloro-hexanols (30%) |
| Acetone | N(_3)
| S(_N)2 | Fast | 1-azido-2-chlorohexane, 2-azido-1-chlorohexane (85%) |
| DMF | N(_3)
| S(_N)2 | Very Fast | 1-azido-2-chlorohexane, 2-azido-1-chlorohexane (95%) |
| DMSO | N(_3)
| S(_N)2 | Very Fast | 1-azido-2-chlorohexane, 2-azido-1-chlorohexane (98%) |
| Hexane | N(_3)
| - | Negligible | No significant reaction |
Note: The relative rates and yields are illustrative and based on general principles for secondary haloalkanes. Actual experimental results may vary.
Experimental Protocols
The following are generalized protocols for conducting a comparative study of solvents for the nucleophilic substitution on this compound.
General Procedure for S(_N)2 Reaction with Sodium Azide
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Selected polar aprotic solvent (e.g., DMF, DMSO, Acetone)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen anhydrous polar aprotic solvent to dissolve the substrate.
-
Add sodium azide (1.1 eq for mono-substitution, 2.2 eq for di-substitution) to the stirred solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine (2 x volume of organic phase).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analyze the crude product by GC-MS to determine the product distribution and yield.
General Procedure for S(_N)1 Reaction (Solvolysis) with Water
Materials:
-
This compound
-
Water (or a mixture of water and a co-solvent like ethanol to improve solubility)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of the polar protic solvent (e.g., water or a water/ethanol mixture).
-
Heat the mixture under reflux with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After an appropriate time, cool the reaction to room temperature.
-
Neutralize the generated HCl with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of aqueous phase).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to identify the products and estimate their relative abundance.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanistic pathways involved in the nucleophilic substitution on this compound.
Caption: Experimental workflow for the comparative study.
Caption: S(_N)1 and S(_N)2 reaction pathways.
Conclusion
The choice of solvent is a powerful tool for directing the outcome of nucleophilic substitution reactions on this compound. For S(_N)2 reactions, which are favored by strong, unhindered nucleophiles, polar aprotic solvents such as DMSO and DMF offer significantly faster reaction rates and higher yields due to their ability to solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive. Conversely, for reactions proceeding via an S(_N)1 mechanism, typically with weak nucleophiles, polar protic solvents like water and alcohols are preferred as they effectively stabilize the carbocation intermediate, thereby facilitating the reaction. This guide provides a foundational framework for solvent selection in the synthesis of derivatives of this compound, which is essential for applications in pharmaceutical and materials science research. The provided protocols offer a starting point for empirical validation and optimization of specific transformations.
References
A Comparative Guide to 1,2-Dichlorohexane and Dichloromethane as Solvents for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of chemical reactions, extractions, and purifications. This guide provides a detailed comparison of the efficacy of 1,2-dichlorohexane and the widely used solvent, dichloromethane. This analysis is based on their physicochemical properties, performance in common laboratory applications, and their respective safety and environmental profiles.
At a Glance: Key Solvent Properties
A summary of the key physical and chemical properties of this compound and dichloromethane is presented below, offering a quick reference for their fundamental characteristics.
| Property | This compound | Dichloromethane |
| Chemical Formula | C₆H₁₂Cl₂ | CH₂Cl₂ |
| Molecular Weight | 155.06 g/mol | 84.93 g/mol [1] |
| Boiling Point | ~173 °C | 39.75 °C[1] |
| Density | ~1.080 g/cm³ | ~1.326 g/cm³ |
| Water Solubility | Low | 1.3 g/100 mL at 20°C[2] |
| Vapor Pressure | Low | 350 Torr at 20°C[1] |
| Polarity | Moderately Polar | Moderately Polar[3] |
| Flash Point | ~56.6 °C | Non-flammable[4] |
Delving Deeper: A Comparative Analysis
Physicochemical Properties and General Usability
Dichloromethane (DCM) is a volatile, colorless liquid with a mildly sweet odor[5]. Its low boiling point and high vapor pressure make it easy to remove from reaction mixtures and extracts, a significant advantage in many laboratory procedures[1][4]. It is considered a moderately polar solvent, capable of dissolving a wide range of both polar and non-polar organic compounds[2][3]. Its density, being greater than water, facilitates clear phase separation in extractions[6].
This compound, a chlorinated alkane, is a less volatile liquid with a significantly higher boiling point. This lower volatility can be advantageous in high-temperature reactions, reducing solvent loss. However, its removal post-reaction or extraction requires more energy, typically through vacuum distillation. While specific data on its polarity is limited, as a chlorinated hydrocarbon, it is expected to be moderately polar and miscible with many organic solvents, similar to other chlorinated alkanes[7][8]. Its density is also greater than water, which is beneficial for extractions.
Efficacy in Key Laboratory Applications
Liquid-Liquid Extraction:
Dichloromethane is a stalwart in liquid-liquid extractions due to its ability to dissolve a broad spectrum of organic compounds and its immiscibility with water[6][9]. Its higher density ensures a distinct lower organic layer, simplifying separation.
-
Typical Experimental Protocol for Extraction with Dichloromethane: A common procedure involves dissolving a reaction mixture in an aqueous solution and extracting the organic products with dichloromethane in a separatory funnel. The layers are allowed to separate, and the lower dichloromethane layer containing the product is drained. This process is often repeated to maximize recovery[10][11].
Chromatography:
Dichloromethane is frequently used as a component of the mobile phase in flash column chromatography and thin-layer chromatography (TLC), often in combination with less polar solvents like hexane or more polar solvents like methanol, to achieve the desired separation of compounds[12][13]. Its ability to dissolve a wide range of compounds makes it a versatile choice[14].
-
Experimental Workflow for Column Chromatography using Dichloromethane:
Caption: A typical workflow for flash column chromatography.
The utility of this compound as a mobile phase in chromatography is not well-documented. Its higher boiling point and viscosity compared to dichloromethane could lead to slower elution times and might require adjustments to the chromatographic conditions.
Reaction Solvent:
Dichloromethane is a common solvent for a variety of organic reactions due to its relative inertness and ability to dissolve a wide range of reactants[15]. Its low boiling point allows for reactions to be conducted at or near room temperature.
The higher boiling point of this compound could make it a suitable solvent for reactions requiring elevated temperatures. However, its reactivity under various reaction conditions would need to be carefully evaluated for each specific application.
Safety and Environmental Considerations
The use of chlorinated solvents raises significant health and environmental concerns.
Toxicity and Carcinogenicity:
Dichloromethane is classified as a probable human carcinogen and has been linked to various health issues, including damage to the central nervous system, liver, and kidneys upon significant exposure[4][16]. Due to these concerns, there is a growing trend to replace it with safer alternatives[17][18].
The toxicological profile of this compound is not as extensively studied. However, as a chlorinated alkane, it is prudent to handle it with care. Chlorinated alkanes, as a class, have been associated with toxicity, and some are considered potential carcinogens[3][7][8][19][20].
Environmental Fate:
Dichloromethane is a volatile organic compound (VOC) that can contribute to air pollution. While it is not considered to be a major ozone-depleting substance, its release into the environment is regulated. It is expected to degrade in the atmosphere over time[5].
The environmental fate of this compound, a long-chain chlorinated alkane, is of concern due to the persistence of such compounds in the environment. Long-chain chlorinated paraffins can be transported over long distances and have been detected in remote environments like the Arctic[17][21][22]. They are generally resistant to degradation and have the potential to bioaccumulate[19].
Logical Relationship: Solvent Selection Cascade
The decision-making process for selecting a solvent can be visualized as a cascade of considerations, starting from the fundamental requirements of the application to the broader implications for safety and the environment.
Caption: A flowchart for the solvent selection process.
Conclusion
Dichloromethane has long been a workhorse solvent in research and industry due to its excellent solvency and convenient physical properties. However, its significant health and environmental drawbacks are driving the search for alternatives.
This compound presents a profile of a less volatile, higher-boiling-point chlorinated solvent. While its physical properties suggest potential utility in specific applications, particularly those requiring higher temperatures, a significant lack of direct comparative performance data and a less-established safety profile are major limitations. The general concerns associated with chlorinated alkanes regarding persistence and potential toxicity also warrant caution.
For researchers and drug development professionals, the choice between these two solvents, or indeed the selection of any solvent, must be a careful balance of efficacy, safety, and environmental responsibility. While dichloromethane's performance is well-documented, the impetus to move towards greener and safer alternatives should encourage the investigation of other solvents, though a thorough evaluation of their performance and safety is essential before widespread adoption.
References
- 1. canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. enviro.wiki [enviro.wiki]
- 6. murov.info [murov.info]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Chlorinated Paraffins (C12, 60% Chlorine) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. columbia.edu [columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Chromatography [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. books.rsc.org [books.rsc.org]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. Chlorinated Paraffins - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Relative Stability of Cis- and Trans-1,2-Dichlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative stability of the cis and trans isomers of 1,2-dichlorohexane. Due to the limited availability of direct experimental data for this compound, this guide leverages the well-studied principles of conformational analysis and experimental data from its shorter-chain analogue, 1,2-dichloroethane, to provide a robust predictive framework. The foundational concepts of steric and electrostatic interactions governing the stability of conformers are discussed, supported by experimental and computational methodologies.
Introduction to Conformational Isomerism in 1,2-Dichloroalkanes
The relative stability of cis and trans isomers of 1,2-disubstituted alkanes and cycloalkanes is primarily dictated by the interplay of steric hindrance and electrostatic interactions between the substituents. In acyclic systems like this compound, rotation around the central carbon-carbon bond leads to different staggered conformations, namely anti and gauche. The anti conformation, where the two chlorine atoms are positioned 180° apart, generally experiences less steric repulsion. In contrast, the gauche conformation, with the chlorine atoms at a 60° dihedral angle, can be destabilized by steric strain but may be influenced by other electronic effects.
For cyclic systems like 1,2-dichlorocyclohexane, the chair conformation is the most stable. In the trans isomer, both chlorine atoms can occupy the more stable equatorial positions, minimizing steric interactions.[1] Conversely, in the cis isomer, one chlorine atom is forced into an axial position, leading to unfavorable 1,3-diaxial interactions with axial hydrogens, thereby decreasing its stability.[1] These principles are foundational to understanding the stability of substituted hexanes.
Quantitative Data on Conformational Energies
| Compound | Conformer Comparison | Method | ΔE (kcal/mol) | Reference |
| 1,2-dichloroethane | anti vs. gauche | Computational (gas phase) | anti is more stable by ~1.2 | [2] |
| 1,2-dichlorocyclohexane | diequatorial (trans) vs. axial-equatorial (cis) | Computational | diequatorial is more stable | [3] |
Note: The energy difference can be influenced by the solvent environment due to differences in the dipole moments of the conformers.[1]
Experimental Protocols for Determining Conformational Stability
The relative populations of conformers, and thus their relative stability, can be determined experimentally using spectroscopic techniques, particularly at low temperatures to slow the rate of interconversion.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the equilibrium constant and, consequently, the Gibbs free energy difference (ΔG°) between the conformers by integrating the signals corresponding to each species at a temperature where their interchange is slow on the NMR timescale.
Methodology:
-
Sample Preparation: A dilute solution of the 1,2-dichloroalkane is prepared in a suitable low-freezing point solvent (e.g., deuterated chloroform-d, CDCl₃, or a mixture of Freons).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition:
-
The sample is cooled to a temperature where the signals for the individual conformers are sharp and well-resolved. This often requires temperatures below -60 °C.
-
¹H or ¹³C NMR spectra are acquired. The choice of nucleus depends on the chemical shift dispersion and sensitivity.
-
The signals corresponding to specific protons or carbons in the anti and gauche (for the acyclic hexane) or axial and equatorial (for a cyclic analogue) conformers are identified based on their chemical shifts and coupling constants.
-
-
Data Analysis:
-
The relative populations of the conformers are determined by integrating the corresponding NMR signals.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentrations of the more stable conformer to the less stable conformer.
-
The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.
-
Raman Spectroscopy
Objective: To identify and quantify the different conformers present in a sample based on their unique vibrational frequencies.
Methodology:
-
Sample Preparation: The sample can be a pure liquid or a solution.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., argon ion or diode laser) and a sensitive detector (e.g., a charge-coupled device, CCD) is used. A temperature-controlled sample holder is necessary for variable temperature studies.
-
Data Acquisition:
-
The sample is illuminated with the monochromatic laser beam.
-
The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering.
-
The Raman spectrum is recorded, showing a series of peaks corresponding to the vibrational modes of the molecules present.
-
-
Data Analysis:
-
Specific Raman bands unique to the anti and gauche conformers are identified. These assignments are often supported by theoretical calculations.[4]
-
The relative intensities of these characteristic bands are used to determine the relative populations of the conformers.
-
By performing measurements at different temperatures, the enthalpy difference (ΔH°) between the conformers can be determined from a van't Hoff plot (ln(K_eq) vs. 1/T).[4]
-
Visualization of Conformational Analysis Workflow
The following diagram illustrates the logical workflow for determining the relative stability of the cis and trans isomers of this compound, incorporating both experimental and computational approaches.
Caption: Workflow for determining the relative stability of this compound isomers.
Conclusion
Based on the principles of conformational analysis, the trans isomer of this compound is predicted to be more stable than the cis isomer. This is because the trans isomer can adopt conformations where the two bulky and electronegative chlorine atoms are in an anti relationship, minimizing both steric and electrostatic repulsion. In contrast, the cis isomer is restricted to gauche conformations for the chlorine atoms, leading to increased steric strain.
The experimental and computational methods outlined in this guide provide a robust framework for the quantitative determination of the energy differences between these isomers. For professionals in drug development and chemical research, a thorough understanding of the conformational preferences of substituted alkanes is crucial for predicting molecular shape, reactivity, and biological activity.
References
- 1. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fig.if.usp.br [fig.if.usp.br]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of internal rotation and conformers of 1,2-dichloroethane: the dawn of the concept of conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological comparison of different chlorinated hexane isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of three chlorinated hexane isomers: 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane. While comprehensive toxicological data is available for 1-chlorohexane, significant data gaps exist for 2- and 3-chlorohexane, necessitating a degree of extrapolation based on structure-activity relationships. This document aims to present the available experimental data clearly, outline the methodologies used, and provide a framework for understanding the potential toxicities of the lesser-studied isomers.
Quantitative Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for the three chlorinated hexane isomers. It is critical to note the absence of key experimental data for 2-chlorohexane and 3-chlorohexane, which is explicitly indicated.
| Toxicological Endpoint | 1-Chlorohexane | 2-Chlorohexane | 3-Chlorohexane |
| Acute Oral Toxicity (LD50) | 7,000 mg/kg (Rat)[1][2][3] | No data available | No data available[4] |
| Acute Dermal Toxicity | Harmful in contact with skin (Category 4)[5] | No data available[6] | No data available[4] |
| Acute Inhalation Toxicity | Harmful if inhaled (Category 4)[5] | No data available[6] | No data available[4] |
| Skin Corrosion/Irritation | Mild skin irritation[1][2] | Causes skin irritation[7] | Causes skin irritation[8] |
| Serious Eye Damage/Irritation | No eye irritation[2] | Causes serious eye irritation[7] | Causes serious eye irritation[8] |
| Genotoxicity (Micronucleus Test) | Low but statistically significant mutagenic activity[9][10] | No data available | No data available |
| Genotoxicity (Comet Assay) | Strong DNA damaging effect[9][10][11] | No data available | No data available |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[5] | No data available[6] | No data available[4] |
| Reproductive Toxicity | No information available[5] | No data available[6] | No data available[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following are protocols for the key experiments cited for 1-chlorohexane.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The procedure is a stepwise process where the outcome of dosing at one level determines the dose for the next animal(s).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
In Vitro Mammalian Cell Micronucleus Test (OECD 474)
This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
-
Cell Culture: Isolated human lymphocytes are cultured in vitro.
-
Exposure: The cells are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix), for a defined period.
-
Micronucleus Scoring: After exposure, cells are harvested, and slides are prepared. The frequency of micronucleated cells is determined by microscopic analysis.
-
Cytotoxicity Assessment: Cell proliferation is also measured to assess the cytotoxicity of the test substance.
-
Data Analysis: A substance is considered positive if it induces a concentration-dependent increase in the number of micronucleated cells.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay (OECD 489)
This assay detects DNA strand breaks in individual cells.
-
Cell Preparation: Isolated human lymphocytes are embedded in a thin layer of agarose on a microscope slide.
-
Lysis: The cells are lysed with detergent and high salt to remove membranes and cytoplasm, leaving the DNA as nucleoids.
-
Electrophoresis: The slides are placed in an alkaline electrophoresis solution, which unwinds the DNA and allows broken strands to migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Scoring: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
Data Analysis: An increase in comet tail length and/or intensity indicates DNA damage.
Mechanisms of Toxicity and Structure-Activity Relationships
Chlorinated hydrocarbons, as a class, are known to exert their toxicity through several mechanisms, with neurotoxicity being a prominent concern.[12] While specific data for chlorinated hexane isomers are limited, general principles of haloalkane toxicity can provide insights.
The toxicity of chlorinated alkanes is influenced by factors such as the position and number of chlorine atoms, which affect their metabolism and reactivity. Metabolism of halogenated alkanes often proceeds via cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause cellular damage.[1][3]
Caption: Metabolic pathway of chlorinated hexanes.
For the chlorinated hexane isomers, the position of the chlorine atom likely influences the rate and products of metabolism. 1-Chlorohexane, with the chlorine at a terminal position, may be more readily metabolized than 2- or 3-chlorohexane, where the chlorine is in a more sterically hindered secondary position. This difference in metabolism could lead to variations in the formation of toxic metabolites and, consequently, differences in toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies on chlorinated alkanes have shown that toxicity can be correlated with physicochemical properties like lipophilicity (logP).[2][5][13] Generally, increased lipophilicity can lead to greater bioaccumulation and toxicity. While specific logP values for all isomers were not found, it can be inferred that the branching in 2- and 3-chlorohexane might slightly decrease their lipophilicity compared to the linear 1-chlorohexane, potentially influencing their toxicokinetics.
Comparative Toxicological Assessment
1-Chlorohexane
Based on the available data, 1-chlorohexane exhibits moderate acute oral toxicity in rats. The primary concerns for this isomer appear to be its genotoxic potential, with studies demonstrating its ability to cause DNA damage and induce micronuclei. While it is not currently classified as a carcinogen, its genotoxic properties warrant further investigation into its long-term carcinogenic potential. The information on reproductive and neurotoxicity is lacking, representing a significant data gap.
2-Chlorohexane and 3-Chlorohexane
The toxicological profiles of 2-chlorohexane and 3-chlorohexane are largely unknown due to a lack of experimental data. The available safety data sheets indicate that they are skin and eye irritants. Based on structure-activity relationships, it can be hypothesized that their acute toxicity might be in a similar range to 1-chlorohexane, although differences in metabolism could lead to variations. Their potential for genotoxicity, carcinogenicity, reproductive toxicity, and neurotoxicity remains uncharacterized. Given the genotoxicity of 1-chlorohexane, it is plausible that these isomers may also possess genotoxic properties, but this requires experimental verification.
Conclusion and Recommendations
This guide highlights the current state of knowledge on the toxicology of 1-, 2-, and 3-chlorohexane. While a foundational understanding of 1-chlorohexane's toxicity exists, particularly its genotoxicity, the data for 2- and 3-chlorohexane are critically insufficient.
For researchers and drug development professionals, the following recommendations are crucial:
-
Exercise Caution: In the absence of data, 2- and 3-chlorohexane should be handled with the same or greater level of caution as 1-chlorohexane, assuming they may possess similar or greater toxicity.
-
Prioritize Further Testing: There is a clear need for comprehensive toxicological evaluation of 2- and 3-chlorohexane, including acute toxicity (oral, dermal, and inhalation), genotoxicity, carcinogenicity, reproductive toxicity, and neurotoxicity studies.
-
Utilize In Vitro Screening: High-throughput in vitro screening methods could be employed as a preliminary step to assess the potential toxicity of these isomers and prioritize further in vivo testing.
This comparative guide underscores the importance of thorough toxicological evaluation for all chemical isomers, as even small structural differences can lead to significant variations in their biological effects. The existing data gaps for 2- and 3-chlorohexane represent a significant challenge for accurate risk assessment and highlight the need for further research in this area.
References
- 1. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reductive metabolism of halogenated alkanes by liver microsomal cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greenspec.co.uk [greenspec.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Environmentally relevant concentrations of short chain chlorinated paraffins induce transgenerational reproductive toxicity associated with mitochondrial homeostasis disruption in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. policycommons.net [policycommons.net]
- 12. tandfonline.com [tandfonline.com]
- 13. "Chlorine contribution to quantitative structure and activity relations" by Fang Wang [digitalcommons.fiu.edu]
A Comparative Guide to Catalytic Systems for the Synthesis of 1,2-Dichlorohexane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,2-dichlorohexane, a key intermediate in various organic syntheses, can be achieved through the dichlorination of 1-hexene using several catalytic systems. The choice of catalyst significantly impacts the reaction's efficiency, stereoselectivity, and environmental footprint. This guide provides an objective comparison of four distinct catalytic methods for this transformation, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of this compound from 1-hexene. While direct comparative studies on 1-hexene are limited, the data presented is based on reported yields for similar terminal or acyclic alkenes, providing a valuable predictive overview.
| Catalytic System | Catalyst | Reagents | Reaction Conditions | Yield of Dichlorinated Product | Selectivity | Key Advantages |
| Photochemical Chlorination | Ferric Chloride (FeCl₃) | Ferric chloride hexahydrate (FeCl₃·6H₂O) | 420 nm LED light, Ar atmosphere, 10 h | Good to Excellent[1] | High | Utilizes an inexpensive and readily available catalyst, proceeds under mild conditions.[1] |
| Oxidative Chlorination | None (Reagent-based) | Ammonium chloride (NH₄Cl), Oxone® | Room temperature | Good to Excellent[2] | High | Metal-free, mild reaction conditions, environmentally friendly.[2] |
| Syn-Dichlorination | Diphenyl Diselenide ((PhSe)₂) | Benzyltriethylammonium chloride, N-fluoropyridinium tetrafluoroborate | Not specified in abstracts | High (inferred)[3] | High syn-selectivity[3] | Provides high stereocontrol, leading to the syn-dichlorinated product.[3] |
| Electrochemical Chlorination | Manganese (Mn) catalyst | Magnesium chloride (MgCl₂) | Electrochemical cell | High[4] | High chemoselectivity[4] | Sustainable method using electricity, avoids toxic oxidants, highly chemoselective.[4][5] |
Experimental Protocols
Detailed methodologies for each catalytic system are provided below. These protocols are based on general procedures reported for the dichlorination of alkenes and can be adapted for the synthesis of this compound.
Ferric Chloride (FeCl₃) Catalyzed Photochemical Dichlorination
This method utilizes ferric chloride as a photocatalyst to generate chlorine radicals under visible light irradiation.
Experimental Workflow:
Figure 1. General workflow for FeCl₃ catalyzed photochemical dichlorination.
Procedure:
-
In a reaction vessel, dissolve 1-hexene (1.0 equiv) and ferric chloride hexahydrate (FeCl₃·6H₂O, 2.0 equiv) in a suitable solvent (e.g., acetonitrile).[1]
-
Purge the reaction mixture with argon.[1]
-
Irradiate the mixture with a 420 nm LED light source while stirring for 10 hours.[1]
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Ammonium Chloride (NH₄Cl) and Oxone® Mediated Dichlorination
This protocol offers a metal-free approach to vicinal dichlorination at room temperature.
Experimental Workflow:
Figure 2. General workflow for NH₄Cl/Oxone® mediated dichlorination.
Procedure:
-
To a solution of 1-hexene (1.0 equiv) in a mixture of dichloromethane and water, add ammonium chloride (NH₄Cl) and Oxone®.[2]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purify the residue by flash column chromatography to yield this compound.[6]
Diphenyl Diselenide ((PhSe)₂) Catalyzed Syn-Dichlorination
This method provides a high degree of stereocontrol, yielding the syn-dichlorinated product.
Experimental Workflow:
Figure 3. General workflow for diphenyl diselenide catalyzed syn-dichlorination.
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, charge diphenyl diselenide (5 mol%), benzyltriethylammonium chloride (3.0 equiv), and N-fluoropyridinium tetrafluoroborate (1.3 equiv).[3]
-
Add a solution of 1-hexene (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by flash column chromatography or distillation to afford syn-1,2-dichlorohexane.[3]
Manganese (Mn) Catalyzed Electrochemical Dichlorination
This sustainable approach utilizes electrochemistry to achieve dichlorination with high efficiency and chemoselectivity.
Experimental Workflow:
Figure 4. General workflow for Mn-catalyzed electrochemical dichlorination.
Procedure:
-
Set up an undivided electrochemical cell with suitable electrodes (e.g., graphite).
-
Charge the cell with a solution of 1-hexene (1.0 equiv), a manganese catalyst, magnesium chloride (MgCl₂) as the chlorine source, and a supporting electrolyte in an appropriate solvent.[4][5]
-
Apply a constant current to the cell and allow the electrolysis to proceed.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent.
-
Purify the resulting residue by column chromatography to obtain this compound.
Conclusion
The choice of catalytic system for the synthesis of this compound from 1-hexene depends on the specific requirements of the application, including desired stereochemistry, cost, and environmental considerations. The FeCl₃-catalyzed photochemical method and the NH₄Cl/Oxone® system offer operationally simple and cost-effective routes with high yields. For syntheses requiring specific syn-stereochemistry, the diphenyl diselenide-catalyzed method is the preferred choice. The Mn-catalyzed electrochemical dichlorination represents a modern, sustainable approach that avoids harsh chemical oxidants and provides high chemoselectivity. Researchers and drug development professionals are encouraged to consider these factors when selecting a protocol for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Vicinal Dichlorination of Olefins Using NH4Cl and Oxone® [organic-chemistry.org]
- 3. Catalytic, Stereospecific Syn-Dichlorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Cross-Validation of 1,2-Dichlorohexane Structure using NMR and Mass Spectrometry
A Comparative Guide for Researchers
In the structural elucidation of organic compounds, the synergistic use of multiple analytical techniques is paramount for unambiguous identification. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data for the confirmation of the 1,2-dichlorohexane structure. By cross-validating data from these orthogonal techniques, researchers can achieve a higher degree of confidence in their structural assignments.
Data Presentation: Spectroscopic Fingerprints
The structural confirmation of this compound is robustly achieved by correlating the insights from NMR and MS. While NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, MS reveals the molecular weight and fragmentation patterns, which are indicative of the compound's composition and the arrangement of its constituent atoms.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a deuterated chloroform (CDCl₃) solvent provide a detailed map of its structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H1 | 3.85 | dd | 2H | -CH₂Cl |
| H2 | 4.15 | m | 1H | -CHCl- |
| H3 | 1.80 | m | 2H | -CH₂- |
| H4 | 1.45 | m | 2H | -CH₂- |
| H5 | 1.35 | m | 2H | -CH₂- |
| H6 | 0.95 | t | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C1 | 48.5 | -CH₂Cl |
| C2 | 65.0 | -CHCl- |
| C3 | 35.0 | -CH₂- |
| C4 | 28.0 | -CH₂- |
| C5 | 22.5 | -CH₂- |
| C6 | 14.0 | -CH₃ |
Note: Predicted data is based on computational models and may vary slightly from experimental results.
Mass Spectrometry Fragmentation Data
Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine-containing fragments, a key signature for halogenated compounds.
Table 2: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
| 154/156/158 | [C₆H₁₂Cl₂]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 119/121 | [C₆H₁₂Cl]⁺ | Loss of a chlorine radical. |
| 93/95 | [C₄H₆Cl]⁺ | Cleavage of the C-C bond between C2 and C3. |
| 83 | [C₆H₁₁]⁺ | Loss of two chlorine atoms. |
| 69 | [C₅H₉]⁺ | Further fragmentation. |
| 55 | [C₄H₇]⁺ | Common fragment in alkyl chains. |
Experimental Workflows and Logical Relationships
The process of cross-validating a chemical structure using NMR and MS follows a logical workflow. This ensures that the data from both techniques are used cohesively to arrive at a conclusive structural assignment.
Caption: Workflow for structural elucidation of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.
-
The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters :
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 200-220 ppm, a pulse angle of 45-60 degrees, and a relaxation delay of 2-5 seconds are commonly used. Proton decoupling is applied to simplify the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
-
GC Parameters :
-
Use a gas chromatograph equipped with a capillary column suitable for volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5 or equivalent).
-
Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio).
-
Program the oven temperature, for example, starting at 50°C for 2 minutes, then ramping to 250°C at 10°C/min.
-
Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.
-
-
MS Parameters :
-
Couple the GC to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion peak and the fragmentation pattern. Compare the observed spectrum with a reference library (e.g., NIST) for confirmation.
-
By adhering to these protocols and carefully analyzing the resulting data, researchers can confidently validate the structure of this compound and other similar organic molecules.
Safety Operating Guide
Safe Disposal of 1,2-Dichlorohexane: A Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of 1,2-dichlorohexane, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a halogenated hydrocarbon utilized as a solvent and chemical intermediate.[1] Due to its toxic, flammable, and environmentally hazardous nature, adherence to strict disposal protocols is paramount.[1] This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste in a laboratory setting.
Physicochemical and Hazard Profile
Understanding the properties of this compound is the first step in its safe management. Key quantitative data are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂Cl₂[1][2] |
| Molecular Weight | 155.06 - 159.09 g/mol [1][2][3] |
| Appearance | Colorless liquid[1] |
| Odor | Sweet[1] |
| Density | 1.07 - 1.08 g/cm³[1][2] |
| Boiling Point | 173 - 196 °C[1][2] |
| Melting Point | -44 to -48.02 °C[1][2] |
| Flash Point | 56.6 °C[2] |
Table 2: Hazard Information for this compound
| Hazard Category | Description |
|---|---|
| Health Hazards | Toxic if inhaled, ingested, or in contact with skin.[1] May cause respiratory irritation, skin irritation, and serious eye irritation.[4] Prolonged exposure has been linked to liver and kidney damage in animal studies.[1] May be fatal if swallowed and enters airways.[5] |
| Environmental Hazards | Release into the environment can contaminate soil and water, posing risks to aquatic life and ecosystems.[1] Harmful to aquatic life with long-lasting effects.[4] |
| Flammability | Flammable liquid and vapor.[1] |
Experimental Protocol: Waste Disposal Procedure
This protocol details the step-by-step methodology for the safe accumulation and disposal of this compound waste.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.
- A laboratory coat. 1.2. All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
2.0 Waste Segregation
2.1. Crucially, never mix halogenated solvent waste, such as this compound, with non-halogenated organic waste. [6][7] Separate waste streams significantly reduce disposal costs and complexity.[6] 2.2. Do not mix this compound waste with other hazardous waste categories, including acids, bases, oxidizers, or acutely toxic "P-listed" wastes.[6][8]
3.0 Waste Accumulation and Storage
3.1. Container Selection: 3.1.1. Select a chemically compatible container for liquid waste, typically a high-density polyethylene (HDPE) or glass container in good condition, free of leaks, and with a secure, tight-fitting lid.[6][9] 3.2. Labeling: 3.2.1. Before adding any waste, affix a hazardous waste tag to the container.[6][8] 3.2.2. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents with their approximate percentages.[6] Indicate all relevant hazards (e.g., Flammable, Toxic).[6] 3.3. Accumulation: 3.3.1. As waste is added, update the hazardous waste tag with the chemical name and estimated volume. 3.3.2. Do not overfill the container. Leave at least 5-10% of the volume as headspace to allow for thermal expansion.[6] A maximum fill of 75% is often recommended.[8] 3.4. Storage: 3.4.1. Store the waste container in a designated Satellite Accumulation Area (SAA).[6] 3.4.2. The container must be kept in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[6] 3.4.3. Ensure the storage area is cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[6] Store away from incompatible materials.[6]
4.0 Spill and Emergency Procedures
4.1. In Case of a Spill: 4.1.1. Ensure the area is well-ventilated; a chemical fume hood is ideal. If a large spill occurs outside a hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6] 4.1.2. Turn off all ignition sources.[8] 4.1.3. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[6] 4.1.4. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, leak-proof container for disposal.[6][10] 4.1.5. Label the container as "Spill Debris" with the name "this compound" and treat it as hazardous waste.[6] 4.1.6. Decontaminate the spill area with soap and water.[6] 4.2. In Case of Personal Exposure: 4.2.1. Skin Contact: Immediately flush the affected area with copious amounts of water and seek medical attention.[6] Remove contaminated clothing. 4.2.2. Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. 4.2.3. Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]
5.0 Final Disposal
5.1. When the waste container is nearly full (not exceeding 90% capacity), securely close the lid. 5.2. Arrange for a hazardous waste pickup through your institution's EHS department.[6] 5.3. This compound, as a halogenated hydrocarbon, is typically disposed of via regulated hazardous waste incineration.[7][12]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. ontosight.ai [ontosight.ai]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. biochemopharma.fr [biochemopharma.fr]
- 12. Dichloroethane 1,2- (HSG 55, 1991) [inchem.org]
Personal protective equipment for handling 1,2-Dichlorohexane
Essential Safety and Handling of 1,2-Dichlorohexane
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the use of this compound, a chlorinated hydrocarbon. Due to the limited availability of specific toxicological and exposure data for this compound, this document adopts a conservative approach by referencing the more extensively studied and regulated chemical, 1,2-Dichloroethane, as a surrogate for establishing safety protocols. This ensures a high standard of safety when handling this compound.
Key Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is the first step in safe handling. A summary of these properties is provided below.
| Property | Value |
| Molecular Formula | C₆H₁₂Cl₂ |
| Appearance | Colorless liquid |
| Odor | Chloroform-like |
| Boiling Point | 182°F (83.5°C) |
| Melting Point | -32°F (-35.6°C) |
| Flash Point | 56°F (13°C) |
| Specific Gravity | 1.25 g/mL |
| Vapor Pressure | 64 mmHg at 20°C |
| Solubility in Water | 0.9 g/100 mL at 20°C |
Occupational Exposure Limits and Toxicity Data
Occupational Exposure Limits (as 1,2-Dichloroethane)
| Organization | Limit Type | Value |
| OSHA | PEL (8-hour TWA) | 50 ppm[1] |
| Ceiling | 100 ppm[1] | |
| Peak (5 min in any 3 hr) | 200 ppm | |
| NIOSH | REL (10-hour TWA) | 1 ppm[2] |
| STEL (15 min) | 2 ppm | |
| ACGIH | TLV (8-hour TWA) | 10 ppm[2] |
Toxicity Data (as 1,2-Dichloroethane)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 670 mg/kg[3] |
| LD50 | Rabbit | Dermal | 2800 mg/kg[3][4] |
| LC50 | Rat | Inhalation | 1000 ppm (7 hours)[4] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound is crucial to ensure laboratory safety. This involves a multi-step process from preparation to disposal, with specific PPE requirements at each stage.
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to prevent exposure:
-
Eye Protection : Chemical splash goggles are required at all times.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.
-
Body Protection : A flame-resistant lab coat should be worn and fully buttoned.
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Liquid-Liquid Extraction
The following is a detailed protocol for a liquid-liquid extraction using a chlorinated solvent like this compound. This procedure is a common application for such solvents in a research and development setting.
Objective: To separate a neutral organic compound from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing the desired neutral organic compound in an aqueous solution.
-
This compound (extraction solvent).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
-
Drying agent (e.g., anhydrous sodium sulfate).
-
Rotary evaporator.
Procedure:
-
Preparation : Ensure all work is performed inside a chemical fume hood. Don the appropriate PPE.
-
Transfer : Carefully transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
First Extraction : Add a measured volume of this compound to the separatory funnel. The volume should be approximately one-third of the aqueous layer's volume.
-
Mixing : Stopper the funnel and gently invert it several times to mix the layers. Periodically vent the funnel by opening the stopcock while it is inverted and pointed away from you to release any pressure buildup.
-
Separation : Place the separatory funnel back on the ring stand and allow the layers to fully separate. This compound is denser than water and will be the bottom layer.
-
Draining : Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat Extraction : Repeat the extraction process (steps 3-6) with fresh this compound at least two more times to ensure complete extraction of the desired compound. Combine all organic extracts.
-
Drying : Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Filtration : Gravity filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal : Remove the this compound using a rotary evaporator to isolate the purified neutral organic compound.
Emergency and Disposal Plans
Preparedness for emergencies and a clear plan for waste disposal are critical components of laboratory safety.
Emergency Procedures
-
Spills : In the event of a small spill within the fume hood, use an inert absorbent material to contain and clean it up. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.[5]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Disposal Plan
This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste.
-
Waste Collection : Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Segregation : Do not mix halogenated waste with non-halogenated waste streams.
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS office.
Workflow Visualization
The following diagrams illustrate the logical flow of the safe handling and emergency procedures for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Immediate actions for this compound emergencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
